molecular formula C14H22BrN B13407188 1-(3-Bromo-1-adamantyl)pyrrolidine

1-(3-Bromo-1-adamantyl)pyrrolidine

Cat. No.: B13407188
M. Wt: 284.23 g/mol
InChI Key: CIVARSFDXZMBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-1-adamantyl)pyrrolidine is a useful research compound. Its molecular formula is C14H22BrN and its molecular weight is 284.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromo-1-adamantyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-1-adamantyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22BrN

Molecular Weight

284.23 g/mol

IUPAC Name

1-(3-bromo-1-adamantyl)pyrrolidine

InChI

InChI=1S/C14H22BrN/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16/h11-12H,1-10H2

InChI Key

CIVARSFDXZMBQT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Structure Elucidation of 1-(3-Bromo-1-adamantyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical structure elucidation of 1-(3-Bromo-1-adamantyl)pyrrolidine , a 1,3-disubstituted adamantane derivative. This compound combines a rigid lipophilic cage with a basic nitrogen heterocycle and a heavy halogen, presenting unique spectroscopic signatures.

Executive Summary & Compound Profile

Target Molecule: 1-(3-Bromo-1-adamantyl)pyrrolidine Formula: C₁₄H₂₂BrN Exact Mass: 283.09 (⁷⁹Br) / 285.09 (⁸¹Br) Symmetry Point Group:


 (Plane of symmetry passing through C2, C6, N, and Br)

This guide details the analytical workflow required to unambiguously confirm the structure of this semi-rigid amine. The presence of the adamantane cage introduces specific symmetry elements that simplify the NMR spectrum, while the bromine atom provides a definitive isotopic signature in Mass Spectrometry.

Analytical Workflow

ElucidationWorkflow cluster_check Validation Loop Sample Crude Sample HPLC HPLC-MS (Purity & MW) Sample->HPLC Screen Isolation Acid/Base Extraction HPLC->Isolation If Impure NMR NMR (1H, 13C, 2D) (Connectivity) Isolation->NMR >95% Purity NMR->HPLC Mismatch? XRD X-Ray Diffraction (Stereochem/Abs) NMR->XRD Solid State Conf.

Figure 1: Critical path for structural validation from crude synthesis to certified reference material.

Synthesis Context & Impurity Profiling

Understanding the origin of the sample is vital for interpreting "ghost peaks" in spectra. This compound is typically synthesized via nucleophilic substitution on 1,3-dibromoadamantane.

  • Reaction: 1,3-Dibromoadamantane + Pyrrolidine (excess)

    
     Product.
    
  • Key Impurities:

    • Starting Material: 1,3-Dibromoadamantane (non-polar, no nitrogen).

    • Over-reaction: 1,3-Di(pyrrolidin-1-yl)adamantane (highly basic, lower R_f).

    • Elimination Products: Dehydro-adamantane derivatives (presence of alkene protons in NMR).

Protocol 1: Sample Purification (Self-Validating) To ensure spectral clarity, perform an Acid-Base extraction:

  • Dissolve crude in Et₂O.

  • Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in organic).

  • Basify aqueous layer with NaOH to pH 12.

  • Extract back into Et₂O, dry (MgSO₄), and concentrate. Validation: TLC should show a single spot distinct from the starting dibromide.

Mass Spectrometry (MS)

MS is the primary confirmation of the bromine substitution pattern.

Isotopic Signature

Bromine exists as two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Observation: The Molecular Ion (M⁺) will appear as a doublet of equal intensity separated by 2 mass units.

  • Target m/z: 283.1 (M⁺) and 285.1 (M+2).

Fragmentation Logic
Fragment (m/z)InterpretationMechanism
283 / 285 [M]⁺ Molecular Ion (Isotopic doublet).
204 [M - Br]⁺ Heterolytic cleavage of C-Br bond. Formation of stable tertiary adamantyl cation.[1]
70 [C₄H₈N]⁺ Pyrrolidinium ion (alpha-cleavage).
135 [C₁₀H₁₅]⁺ Adamantyl core (loss of both substituents).

Nuclear Magnetic Resonance (NMR)

This is the definitive method for proving the 1,3-substitution pattern. The


 symmetry (plane passing through C2, C6, N, and Br) makes the "left" and "right" sides of the cage equivalent.
Predicted 13C NMR Shifts (CDCl₃)

The adamantane cage will show 7 unique carbon signals (plus 2 for pyrrolidine).

Carbon IDTypePredicted Shift (δ ppm)Multiplicity (DEPT)Rationale
C1 Quaternary~60 - 65C (quat)Ipso to Nitrogen (Deshielded).
C3 Quaternary~66 - 72C (quat)Ipso to Bromine (Deshielded + Heavy Atom).
C2 CH₂~48 - 52CH₂Between N and Br (Unique environment).
C4, C10 CH₂~40 - 45CH₂Adjacent to Br (Equivalent pair).
C8, C9 CH₂~35 - 40CH₂Adjacent to N (Equivalent pair).
C5, C7 CH~30 - 35CHBridgeheads (Equivalent pair).
C6 CH₂~29 - 32CH₂Distal methylene (Unique).
Pyr-α CH₂~47 - 50CH₂Adjacent to Nitrogen (Ring).
Pyr-β CH₂~23 - 25CH₂Beta to Nitrogen (Ring).
Assignment Logic Diagram

NMRLogic Start 13C NMR Spectrum Count Count Signals Start->Count SymCheck Total = 9 Signals? Count->SymCheck QuatAnalysis Identify Quaternary C (C1 vs C3) SymCheck->QuatAnalysis Yes (Cs Symmetry) BridgeAnalysis Identify Bridgeheads (DEPT-135 CH up) SymCheck->BridgeAnalysis AssignC1 C1 (~60 ppm) HMBC to Pyrrolidine QuatAnalysis->AssignC1 AssignC3 C3 (~68 ppm) No HMBC to Pyr QuatAnalysis->AssignC3 AssignC1->BridgeAnalysis Next Step

Figure 2: Logic flow for assigning the adamantane cage carbons based on symmetry and connectivity.

Critical 2D NMR Correlations
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The protons of the pyrrolidine ring (α-position) will show a strong 3-bond correlation to C1 (the quaternary carbon on the cage).

    • They will NOT show a correlation to C3 (the Br-bearing carbon). This definitively places the amine at position 1.

  • COSY (Correlation Spectroscopy):

    • Establish the spin system of the pyrrolidine ring (α-CH₂ couples to β-CH₂).

    • Establish the W-coupling often seen in rigid adamantane cages (long-range coupling between H2 and H8/9).

X-Ray Crystallography (The Gold Standard)

If the compound is solid (likely, given the high MW and symmetry), single-crystal XRD provides absolute structural proof.

  • Crystal Growth: Slow evaporation from Ethanol/Water or Hexane/DCM.

  • Key Parameter: The C-Br bond length should be approx 1.94–1.98 Å .

  • Stereochemistry: Confirms the 1,3-relationship (distance between C1 and C3 is fixed at ~2.52 Å in the rigid cage).

References

  • Adamantane Fragmentation: Khullar, K. K., et al. "Mass spectrometry of 1-substituted adamantanes."[2] Journal of Organic Chemistry. Link

  • NMR of Adamantanes: Duddeck, H. "13C NMR spectra of adamantane derivatives." Organic Magnetic Resonance. Link

  • General Shifts: "1-Bromoadamantane NMR Data." SpectraBase (Wiley).[3][4] Link

  • Synthesis Analog: "Synthesis and Characterization of 1,3-Diaminoadamantane." Asian Journal of Chemistry. Link

Sources

Technical Guide to the Solubility Profile of 1-(3-Bromo-1-adamantyl)pyrrolidine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(3-Bromo-1-adamantyl)pyrrolidine , a critical intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors and other adamantane-based therapeutics.[1]

Given the distinct physicochemical duality of this molecule—comprising a lipophilic adamantane cage and a basic pyrrolidine ring—solubility behavior is highly dependent on its protonation state (free base vs. hydrobromide salt). This guide details predicted solubility profiles, solvent selection strategies for process chemistry, and validated experimental protocols for quantitative solubility determination.[1]

Part 1: Physicochemical Identity & Structural Analysis[1]

Understanding the solubility of 1-(3-Bromo-1-adamantyl)pyrrolidine requires dissecting its molecular architecture.[1]

  • Lipophilic Core: The adamantane scaffold is a rigid, diamondoid cage that imparts high lipophilicity (LogP > 3 for the core) and poor water solubility.[1]

  • Polar Functionality: The pyrrolidine nitrogen introduces a basic center (

    
     for typical tertiary amines), making the molecule pH-sensitive.[1]
    
  • Halogen Substituent: The bromine atom at the 3-position increases molecular weight and lipophilicity while offering a handle for further functionalization (e.g., hydrolysis to 3-hydroxy derivatives).[1]

Critical Distinction: Free Base vs. Salt[1]
  • Free Base: An oil or low-melting solid.[1] Predominantly lipophilic.[1] Soluble in non-polar and moderately polar organic solvents.

  • Hydrobromide Salt (HBr): A crystalline solid.[1] Ionic character dominates. Soluble in high-dielectric solvents (Water, DMSO, Methanol).[1]

Part 2: Solubility Profile

The following data summarizes the solubility behavior based on structure-activity relationships (SAR) of adamantane derivatives and empirical process chemistry data.

Table 1: Solubility Matrix (Free Base vs. Hydrobromide Salt)
Solvent ClassSpecific SolventFree Base SolubilityHBr Salt SolubilityProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)ModerateReaction solvent; Extraction
ChloroformHigh ModerateNMR analysis; Synthesis
Ethers Tetrahydrofuran (THF)High LowGrignard reactions; Coupling
Diethyl EtherModerateInsoluble Precipitation of salt from reaction
MTBEModerateInsoluble Washing/Trituration
Alcohols MethanolSolubleHigh Recrystallization of salt
Isopropanol (IPA)SolubleModerate (Hot)Crystallization
Alkanes Hexanes / HeptaneModerate/LowInsoluble Antisolvent; Impurity removal
Polar Aprotic DMSO / DMFSolubleHigh Stock solutions; Screening
Aqueous Water (Neutral pH)Insoluble (<0.1 mg/mL)SolublePhase separation
Water (Acidic pH < 2)Soluble (Forms Salt)SolubleAcid/Base Extraction

Process Insight: The stark solubility difference in Diethyl Ether or MTBE is the primary mechanism for isolating the HBr salt.[1] Adding HBr to a solution of the free base in ether results in immediate precipitation of the salt.

Part 3: Solvation Mechanism & Purification Logic[1]

The following diagram illustrates the solvation interactions and how they dictate purification strategies (Acid/Base Workup).

SolvationMechanismcluster_purificationPurification Strategy (Acid/Base Extraction)Compound1-(3-Bromo-1-adamantyl)pyrrolidine (Free Base)NonPolarNon-Polar Solvents(Hexane, Ether)Compound->NonPolarVan der Waals(Adamantane Cage)PolarOrgPolar Organic Solvents(DCM, THF)Compound->PolarOrgDipole-Dipole(C-N & C-Br bonds)AqueousAcidAqueous Acid(HCl/HBr)Compound->AqueousAcidProtonation (R3N -> R3NH+)Ionic SolvationOrgLayerOrganic Layer(Impurities)Compound->OrgLayerNeutral pHAqLayerAqueous Layer(Target Salt)Compound->AqLayerAcidic pH

Caption: Mechanistic basis for solubility switching. Protonation of the pyrrolidine nitrogen drives the molecule into the aqueous phase, separating it from non-basic lipophilic impurities.

Part 4: Experimental Protocols for Solubility Determination

Do not rely solely on literature values. Batch-to-batch variations (polymorphs, purity) can alter solubility.[1] Use these protocols to generate site-specific data.

Protocol A: Kinetic Solubility Screen (Gravimetric)

Purpose: Rapid estimation of saturation limits for solvent selection.[1]

  • Preparation: Weigh 10 mg of 1-(3-Bromo-1-adamantyl)pyrrolidine into a 4 mL clear glass vial.

  • Solvent Addition: Add solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity.

    • Dissolved: Solution is clear (no particulate).[1]

    • Undissolved: Visible suspension or pellet.[1]

  • Calculation:

    
    [1]
    
  • Endpoint: If not dissolved after 2 mL (5 mg/mL), stop and classify as "Low Solubility."

Protocol B: Thermodynamic Solubility (HPLC Assay)

Purpose: Precise quantification for formulation or crystallization design.[1]

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent.[1]

  • Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours .

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (use PVDF for aqueous).

    • Note: Discard the first 200 µL of filtrate to account for filter adsorption.

  • Dilution: Dilute the filtrate 100-fold with Mobile Phase.

  • Quantification: Inject onto HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

    • Mobile Phase: 70:30 Acetonitrile:Water (+0.1% TFA).[1]

    • Detection: UV at 210 nm (Adamantane absorbance is weak; low wavelength required).[1]

Part 5: Process Chemistry Applications[1][2][3]

Synthesis & Reaction Solvent

The synthesis typically involves the alkylation of pyrrolidine with 1,3-dibromoadamantane.[1]

  • Recommended Solvent: THF or Toluene .[1]

  • Reasoning: Both reactants are soluble, but the byproduct (pyrrolidine hydrobromide) is insoluble in these non-polar solvents, allowing it to precipitate and drive the equilibrium forward.[1]

Purification (Acid/Base Extraction)

Exploit the pH-dependent solubility switch:

  • Dissolve crude reaction mixture in DCM or Ethyl Acetate .

  • Wash with 1M HCl .[1] The 1-(3-Bromo-1-adamantyl)pyrrolidine will protonate and move to the Aqueous Phase .[1]

  • Discard Organic Phase (removes unreacted dibromoadamantane and non-basic byproducts).[1]

  • Basify Aqueous Phase with NaOH (pH > 12) to regenerate the free base.[1]

  • Extract back into DCM and evaporate.

Crystallization[1][4]
  • For Free Base: Difficult due to low melting point.[1]

  • For Salt Formation: Dissolve free base in Isopropanol (IPA) , add concentrated HBr (48% aq) or HBr/Acetic Acid.[1] Cool to 0°C. The salt crystallizes efficiently from IPA/Water mixtures.

References

  • Adamantane Derivative Properties : National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 79106, 1-Bromoadamantane.[1] (Accessed Feb 2026).[1] Link[1]

  • Synthesis of Pyrrolidine Adamantanes : Villhauer, E. B., et al. (2003).[1] "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor."[1][2] Journal of Medicinal Chemistry, 46(13), 2774–2789.[1] (Describes solubility and synthesis of related adamantyl-pyrrolidine intermediates). Link[1]

  • General Solubility of Adamantanes : BenchChem Technical Guide. "Solubility of Adamantane Derivatives in Organic Solvents." (General principles for adamantane cage solubility). Link[1]

  • Chemical Safety & Handling : Sigma-Aldrich Safety Data Sheet (SDS) for 3-Bromo-1-methylpyrrolidine (Analogous handling for brominated pyrrolidines). Link

Pyrrolidine as a Scaffold in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring is not merely a linker; it is a programmable 3D scaffold that dictates vector orientation, solubility, and metabolic stability. This guide synthesizes the structural logic, synthetic pathways, and medicinal chemistry applications of pyrrolidine, moving beyond basic descriptions to actionable insights for drug discovery.[1][2][3][4]

Executive Summary

The pyrrolidine ring (tetrahydropyrrole) represents a "privileged scaffold" in modern medicinal chemistry, appearing in over 60 FDA-approved therapeutics ranging from ACE inhibitors to antivirals. Unlike planar heterocycles (e.g., pyrrole, pyridine), pyrrolidine offers a non-planar, sp³-rich architecture that enables precise control over substituent vectors.[5] This guide explores the exploitation of pyrrolidine’s pseudorotation for pre-organizing ligand conformation, its role in improving physicochemical properties (Fsp³ score), and advanced synthetic methodologies for its stereoselective construction.[3]

Structural & Physicochemical Foundations

The utility of pyrrolidine stems from its ability to break planarity, offering a high fraction of saturated carbon (Fsp³) which correlates with improved clinical success by enhancing solubility and reducing promiscuous binding.

1.1 The "Proline Effect" and Ring Puckering

The pyrrolidine ring is never planar; it exists in a dynamic equilibrium of "puckered" conformations, primarily the Cγ-endo (envelope flap down) and Cγ-exo (envelope flap up) forms.[4] This phenomenon, known as pseudorotation, allows medicinal chemists to "lock" the bioactive conformation using stereoelectronic effects.

  • The Gauche Effect: Electronegative substituents (e.g., -F, -OH) at the C4 position dictate the ring pucker due to the gauche effect (preference for the

    
     hyperconjugation).
    
    • (4R)-Fluoroproline: Favors Cγ-exo pucker

      
       Stabilizes trans amide bond.
      
    • (4S)-Fluoroproline: Favors Cγ-endo pucker

      
       Stabilizes cis amide bond.
      

Application: In the design of DPP-4 inhibitors like Saxagliptin , the nitrile group acts as a "warhead," but the specific conformation of the pyrrolidine ring is tuned to position this warhead precisely within the catalytic site.

1.2 Physicochemical Metrics
PropertyValue/TrendImpact on Drug Design
pKa (Conjugate Acid) ~11.3Highly basic; exists as a cation at physiological pH, improving solubility but potentially hindering membrane permeability unless masked or substituted.
Fsp³ Character 1.0 (unsubstituted)Increases 3D complexity; correlates with higher solubility and lower melting points compared to aromatic analogs.
Metabolic Liability

-Carbon Oxidation
The

-carbons are susceptible to P450-mediated oxidation to iminium ions. Blocking these sites (e.g., gem-dimethylation) or reducing lipophilicity mitigates this.
Medicinal Chemistry Case Studies: The "Why"
2.1 ACE Inhibitors: The Peptidomimetic Breakthrough

Captopril was the first rational design success, mimicking the terminal L-proline of the snake venom peptide teprotide.

  • Mechanism: The pyrrolidine ring mimics the C-terminal residue of Angiotensin I.

  • Evolution: Enalapril and Lisinopril incorporated the pyrrolidine ring to maintain the necessary geometry for zinc coordination in the ACE active site while improving oral bioavailability.

2.2 DPP-4 Inhibitors: The Cyanopyrrolidine Warhead

Vildagliptin and Saxagliptin utilize a cyanopyrrolidine motif.

  • Logic: The nitrile group forms a reversible covalent imidate adduct with the active site Serine-630 of DPP-4.

  • Scaffold Role: The pyrrolidine ring rigidly holds the nitrile in the "attack" trajectory while the N-substitution occupies the S1/S2 pockets.

2.3 HCV Protease Inhibitors: Macrocyclization

Paritaprevir and Voxilaprevir feature a pyrrolidine ring embedded within a macrocycle.

  • Role: The ring acts as a turn-inducer, reducing the entropic penalty of binding by pre-organizing the macrocycle into a bioactive conformation.

Visualization: SAR & Mechanistic Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow for optimizing a pyrrolidine-based inhibitor.

Pyrrolidine_SAR_Logic Scaffold Pyrrolidine Scaffold N1 N1-Substitution (Solubility/Selectivity) Scaffold->N1 C2 C2-Warhead/Binding (e.g., -CN, -COOH) Scaffold->C2 C3_C4 C3/C4-Substitution (Conformation Lock) Scaffold->C3_C4 Bioactivity Target Affinity (Kd/IC50) N1->Bioactivity S2 Pocket Occupancy PK Pharmacokinetics (Metabolic Stability) N1->PK Reduces Lipophilicity C2->Bioactivity Covalent/H-bond Interaction C3_C4->PK Blocks Metabolic Hotspot Pucker Ring Puckering (Endo vs Exo) C3_C4->Pucker Stereoelectronic Effect (F, OH) Pucker->Bioactivity Pre-organization

Figure 1: SAR Decision Tree for Pyrrolidine Optimization. Note how C3/C4 substitution drives conformational locking.

Synthetic Methodologies
4.1 Chiral Pool Synthesis

The most direct route utilizes L-Proline or 4-Hydroxyproline as starting materials.

  • Pros: Enantiopure starting material, low cost.

  • Cons: Limited substitution patterns (mainly C2 and C4).

4.2 1,3-Dipolar Cycloaddition (The "Atom-Economy" King)

For highly substituted pyrrolidines (e.g., C3/C4 aryl derivatives), the [3+2] cycloaddition of azomethine ylides with olefins is the gold standard.

  • Mechanism: An aldehyde and an amino acid (e.g., sarcosine) condense to form an azomethine ylide (dipole), which reacts with an electron-deficient alkene (dipolarophile).

  • Stereocontrol: Chiral ligands (e.g., Binap, Phosphoramidites) with Ag(I) or Cu(I) catalysts can yield single enantiomers with 4 contiguous stereocenters.

Detailed Experimental Protocol

Protocol: Enantioselective Synthesis of a Spiro-Pyrrolidine via [3+2] Cycloaddition Rationale: This reaction generates a complex spiro-quaternary center, a common feature in modern p53-MDM2 inhibitors.

Reagents:

  • Isatin (1.0 equiv)

  • Sarcosine (1.2 equiv)

  • trans-Chalcone (1.0 equiv)

  • Solvent: Methanol (MeOH)

  • Catalyst: None (Thermal) or AgOAc/Chiral Ligand (for asymmetric version)

Step-by-Step Methodology:

  • Pre-complexation (Optional for Asymmetric): In a flame-dried flask, dissolve AgOAc (5 mol%) and the chiral phosphoramidite ligand (5.5 mol%) in dry DCM. Stir for 30 min under

    
     to form the active catalytic species.
    
  • Ylide Formation: Add Isatin (1.0 mmol) and Sarcosine (1.2 mmol) to the reaction vessel. If performing the thermal racemic version, use MeOH (10 mL) as solvent.

  • Cycloaddition: Add the dipolarophile (trans-chalcone, 1.0 mmol).

  • Reflux: Heat the mixture to reflux (65°C for MeOH) for 3–5 hours. Monitor via TLC (SiO2, 40% EtOAc/Hexanes) for the disappearance of the chalcone.

    • Note: The azomethine ylide is generated in situ via decarboxylation.

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.[5]

  • Purification: Dissolve the residue in minimal DCM and purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Validation: Verify structure via 1H-NMR (look for diagnostic spiro-carbon shifts) and HPLC for enantiomeric excess (ee).

Self-Validating Checkpoint:

  • Visual Cue: The reaction often transitions from a suspension to a clear solution as the ylide forms and reacts.

  • TLC: The product spot should be significantly more polar than the starting chalcone but less polar than the amino acid.

Future Outlook: PROTACs & Covalent Inhibitors

The pyrrolidine scaffold is evolving.

  • E3 Ligase Ligands: Hydroxyproline derivatives are the essential binding motif for VHL (Von Hippel-Lindau) E3 ligase, making pyrrolidine the anchor for >50% of current PROTAC (Proteolysis Targeting Chimera) degraders.

  • Covalent Libraries: Acrylamide-substituted pyrrolidines are being used to map "ligandable" cysteines across the proteome, leveraging the scaffold's solubility to access intracellular targets.

References
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. Link

  • Pang, Y. P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Jenkins, C. L., et al. (2004). Substituent Effects on the Puckering of the Pyrrolidine Ring. Journal of Organic Chemistry. Link

  • Najera, C., & Sansano, J. M. (2007). Catalytic asymmetric synthesis of pyrrolidines via 1,3-dipolar cycloadditions. Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Application Note: Cell-Based Assays for Adamantane-Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Adamantane-pyrrolidine hybrids represent a privileged scaffold in medicinal chemistry, merging the lipophilic, cage-like structure of adamantane with the bioactive nitrogen heterocycle of pyrrolidine. This combination has yielded FDA-approved successes like Vildagliptin (DPP-IV inhibitor for Type 2 Diabetes) and extensive research into M2 ion channel blockers for Influenza A.

However, the unique physicochemical properties of this scaffold present a paradox: the adamantane moiety enhances membrane permeability and blood-brain barrier (BBB) crossing but introduces significant hydrophobicity, leading to precipitation in aqueous cell culture media.

This guide provides a self-validating workflow for evaluating these compounds. We move beyond generic protocols to address the specific solubility challenges and dual-target potential (Metabolic vs. Antiviral) of this chemical class.

The Evaluation Logic

The following workflow ensures that observed bioactivity is pharmacological, not an artifact of precipitation or membrane disruption.

Workflow cluster_Assays Target Validation (Choose Path) Prep Compound Solubilization (DMSO/Cyclodextrin) QC Precipitation Check (Microscopy) Prep->QC Critical Step QC->Prep Fail (Optimize) Tox Cytotoxicity Profiling (A549/HepG2 Cells) QC->Tox Pass DPP Metabolic: DPP-IV Assay (Caco-2 Cells) Tox->DPP Non-Toxic Range Flu Antiviral: M2 Channel Assay (MDCK Cells) Tox->Flu Non-Toxic Range

Figure 1: Critical path for evaluating lipophilic adamantane derivatives. Note the mandatory precipitation check before biological testing.

Module A: Compound Management (The Solubility Barrier)

Challenge: Adamantane derivatives often crash out of solution upon dilution into cell culture media (typically at >10 µM), causing false positives in toxicity assays (crystals lyse cells) or false negatives in efficacy assays (compound unavailable).

Solution: Use of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) as a solubility enhancer if DMSO alone fails.
Protocol: Solubilization & Stability Check
  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM. Sonicate for 5 minutes.

  • Intermediate Dilution:

    • Standard: Dilute 1:100 in PBS (100 µM).

    • Enhanced: If precipitation occurs, prepare a 20% HP-

      
      -CD stock in PBS. Dilute the DMSO stock into this vehicle.
      
  • Microscopic Validation (The "No-Go" Step):

    • Pipette 100 µL of the final assay concentration (e.g., 10 µM, 50 µM) into a clear 96-well plate containing culture media without cells.

    • Incubate at 37°C for 2 hours.

    • Action: Inspect under 20x phase-contrast. If crystals are visible, do not proceed to cell assays. Re-formulate.

Module B: Metabolic Target Validation (DPP-IV Inhibition)

Rationale: Pyrrolidine-adamantane derivatives (structurally related to Vildagliptin) are potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[1] Unlike recombinant enzyme assays, cell-based assays account for the compound's ability to penetrate the membrane or access the ecto-enzyme in a physiological context.

Cell Model: Caco-2 cells (Human colorectal adenocarcinoma). These cells spontaneously differentiate and express high levels of surface DPP-IV.

Mechanistic Diagram

DPPIV Cell Caco-2 Cell Membrane Enzyme DPP-IV Ecto-enzyme Cell->Enzyme Product Cleaved AMC (High Fluorescence) Enzyme->Product Release Substrate Substrate: Gly-Pro-AMC (Non-Fluorescent) Substrate->Enzyme Hydrolysis Inhibitor Adamantane-Pyrrolidine (Inhibitor) Inhibitor->Enzyme Blocks Active Site

Figure 2: Assay Principle.[2] DPP-IV cleaves the non-fluorescent substrate to release AMC. Inhibitors reduce fluorescence signal.

Detailed Protocol: Cell-Surface DPP-IV Assay

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Substrate: H-Gly-Pro-AMC (7-Amino-4-methylcoumarin),

    
    .
    
  • Reference Control: Vildagliptin or Sitagliptin.

Step-by-Step:

  • Seeding: Plate Caco-2 cells at

    
     cells/well in a black-walled, clear-bottom 96-well plate.
    
  • Differentiation: Culture for 5–7 days post-confluence to allow maximal DPP-IV expression.

  • Washing: Remove media and wash 2x with PBS (+Ca/Mg) to remove serum DPP-IV (bovine serum contains DPP-IV activity which interferes with the assay).

  • Treatment: Add 50 µL of Adamantane-Pyrrolidine test compounds (diluted in PBS/Glucose buffer) at varying concentrations (0.1 nM – 10 µM). Incubate for 15 min at 37°C.

  • Reaction Start: Add 50 µL of 100 µM Gly-Pro-AMC substrate (Final concentration: 50 µM).

  • Kinetic Read: Immediately measure fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the slope (RFU/min) of the linear portion.

Module C: Antiviral Efficacy (Influenza A / M2 Channel)

Rationale: The adamantane cage is a classic M2 ion channel blocker (e.g., Amantadine). Pyrrolidine modifications are often explored to overcome resistance in Influenza A strains.

Cell Model: MDCK cells (Madin-Darby Canine Kidney).

Detailed Protocol: Cytopathic Effect (CPE) Reduction Assay

Materials:

  • MDCK Cells (ATCC CCL-34)

  • Influenza A Virus (e.g., A/WSN/33 or A/Hong Kong/8/68). Note: Ensure strain is adamantane-sensitive for proof-of-concept.

  • Viability Reagent: MTS or Resazurin.

Step-by-Step:

  • Seeding: Plate MDCK cells (

    
     cells/well) in 96-well plates. Incubate overnight to 90% confluence.
    
  • Infection:

    • Wash cells with serum-free media.

    • Infect with Influenza A at an MOI (Multiplicity of Infection) of 0.01 in the presence of TPCK-trypsin (2 µg/mL).

    • Simultaneously add the test compound (0.1 – 100 µM).

  • Incubation: Incubate for 48–72 hours at 35°C (Influenza replicates better at slightly lower temps).

  • Readout (CPE Quantification):

    • Observe visually: Virus control wells should show >90% cell detachment/death.

    • Add MTS reagent (20 µL/well). Incubate 2 hours.

    • Measure Absorbance at 490 nm.

  • Calculation:

    • Higher absorbance = Protected cells = Antiviral activity.

    • Calculate

      
       using a 4-parameter logistic curve.
      

Data Presentation & Interpretation

When reporting results for this class of compounds, use the following structure to ensure clarity and comparability.

Table 1: Summary of Bioactivity

Compound IDSolubility Limit (PBS)Cytotoxicity

(A549)
DPP-IV

(Caco-2)
Antiviral

(Flu A)
Selectivity Index (SI)
Ref (Vildagliptin) >1 mM>500 µM17 nMN/A>29,000
Ref (Amantadine) ~300 µM>200 µMN/A1.5 µM>133
Test Cmpd 1 50 µM80 µM45 nM>50 µM1,777 (Metabolic)
Test Cmpd 2 <10 µM (Precipitates)InvalidInvalidInvalidFormulation Required

Critical Analysis Tips:

  • The "False Toxic" Signal: If your

    
     (Cytotoxicity) is exactly the same as your solubility limit, the toxicity is likely physical (crystals popping cells) rather than biochemical.
    
  • Selectivity Index (SI): Calculated as

    
     (or 
    
    
    
    ). For drug development, an SI > 10 is the minimum threshold; SI > 50 is preferred.

References

  • Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[1] Journal of Medicinal Chemistry, 46(13), 2774–2789.

  • Stylianakis, I., et al. (2003). "Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties."[3] Bioorganic & Medicinal Chemistry Letters, 13(10), 1699-1703.

  • Kolasinski, P. (2024). "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties."[4][5] Applied Sciences, 14(9), 3692.

  • Wang, J., et al. (2012). "A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe." Analytica Chimica Acta, 719, 68-74.

  • Thermo Fisher Scientific. "CyQUANT™ MTT Cell Viability Assay Protocol."

Sources

Application Note: In Vitro Metabolic Stability Assessment of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Adamantane (


) is frequently employed in medicinal chemistry as a "lipophilic bullet" to enhance the solubility, membrane permeability, and half-life of hydrophilic pharmacophores.[1] Its rigid, diamondoid cage structure increases lipophilicity (

) and can sterically shield adjacent functional groups from hydrolysis. However, this lipophilicity introduces a paradox: while it improves permeation, the adamantane cage itself often becomes a "metabolic soft spot," highly susceptible to oxidative attack by Cytochrome P450 enzymes (CYPs).

Key Metabolic Challenges for Adamantane Derivatives:

  • CYP-Mediated Hydroxylation: The tertiary (bridgehead) carbons are electron-rich and sterically accessible, making them the primary site for hydroxylation (typically

    
     shift). Secondary carbons are less reactive but can be oxidized in specific steric environments.
    
  • Non-Specific Binding (NSB): Due to high lipophilicity, adamantane derivatives exhibit high non-specific binding to microsomal proteins and plasticware, potentially skewing

    
     (intrinsic clearance) calculations.
    
  • Solubility Limits: The hydrophobicity requires careful solvent selection to prevent precipitation during aqueous incubations.

This guide provides a validated workflow for assessing the metabolic stability of adamantane derivatives, distinguishing between Phase I (Microsomal) and Phase II (Conjugative) stability, with specific protocols to mitigate NSB artifacts.

Metabolic Mechanism & Pathway Analysis[2][3]

Understanding the regioselectivity of adamantane oxidation is crucial for interpreting stability data. The metabolism is predominantly mediated by CYP3A4/5, CYP2D6, and CYP2B6, depending on the substituents.

Diagram 1: Adamantane Metabolic Fate (DOT Visualization)

AdamantaneMetabolism cluster_legend Legend Parent Adamantane Derivative (Lipophilic Cage) CYP CYP450 Oxidation (Phase I) Parent->CYP NADPH-dependent UGT UGT Conjugation (Phase II) Parent->UGT If -NH2 present (e.g., Memantine) TertiaryOH 1-Hydroxy Adamantane (Major Metabolite) +16 Da CYP->TertiaryOH Bridgehead (3°) Attack (Preferred) SecondaryOH 2-Hydroxy Adamantane (Minor Metabolite) +16 Da CYP->SecondaryOH Methylene (2°) Attack (Steric constraint) DiOH Di-hydroxy Adamantane (Secondary Oxidation) +32 Da CYP->DiOH TertiaryOH->CYP Further Oxidation TertiaryOH->UGT If -OH accessible Glucuronide O-Glucuronide / N-Glucuronide (Polar Excretion) +176 Da UGT->Glucuronide key1 Enzymatic Step key2 Stable Metabolite

Caption: Primary metabolic pathways for adamantane derivatives. Hydroxylation at the tertiary bridgehead carbon is the dominant Phase I pathway.

Experimental Protocols

Protocol A: Microsomal Stability Assay (Phase I)

Objective: Determine the intrinsic clearance (


) and half-life (

) driven by CYP450 metabolism. Critical Consideration: To counteract the high lipophilicity of adamantane, microsomal protein concentration is kept low (

) to minimize NSB, and reactions are strictly time-controlled.
Materials
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Buffer:

    
     Potassium Phosphate (pH 7.4).
    
  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Warfarin).

Step-by-Step Workflow
  • Stock Preparation: Prepare a

    
     stock of the adamantane derivative in DMSO.
    
  • Working Solution: Dilute stock to

    
     in 50% ACN/Water.
    
  • Pre-Incubation (Thermodynamic Equilibration):

    • Prepare a reaction mixture: Buffer + Microsomes (

      
       final).
      
    • Add Test Compound (

      
       final concentration). Note: Keep DMSO < 0.1% to avoid CYP inhibition.
      
    • Incubate at 37°C for 5 minutes. This allows the lipophilic compound to equilibrate with the microsomal lipids.

  • Reaction Initiation: Add pre-warmed NADPH regenerating system to start the reaction.

  • Sampling:

    • At

      
      , remove 
      
      
      
      of the reaction mixture.
    • Immediately dispense into

      
       of Quench Solution .
      
  • Processing:

    • Vortex for 10 min; Centrifuge at

      
       for 20 min at 4°C to precipitate proteins.
      
    • Transfer supernatant to LC-MS/MS vials.

Protocol B: "Soft Spot" Identification (Metabolite ID)

Objective: Confirm if the adamantane cage is the site of metabolism.

  • Incubation: Follow Protocol A but extend time to 60-90 min and increase compound concentration to

    
     to generate sufficient metabolite signal.
    
  • Analysis: Run LC-MS/MS in Full Scan / Data Dependent Acquisition (DDA) mode.

  • Data Interpretation:

    • Look for M+16 peaks (Mono-hydroxylation).

    • Fragment Analysis: If the adamantane cage is unmodified, the characteristic adamantyl fragment (often

      
      ) will remain. If oxidized, this fragment will shift to 
      
      
      
      .

Data Analysis & Visualization

Intrinsic Clearance Calculation

Plot the natural log (ln) of the percent remaining parent compound vs. time. The slope of the linear regression is


.




Where


 is the microsomal protein concentration (

).
Diagram 2: Stability Assessment Decision Tree

StabilityWorkflow Start Start: Adamantane Derivative MicrosomeAssay Run Microsomal Stability (HLM + NADPH) Start->MicrosomeAssay CheckStability Calculate t1/2 MicrosomeAssay->CheckStability Stable High Stability (t1/2 > 60 min) Likely Renal Excretion (e.g., Memantine) CheckStability->Stable Stable Unstable Low Stability (t1/2 < 30 min) Rapid Clearance CheckStability->Unstable Unstable MetID Perform Metabolite ID (LC-MS/MS) Unstable->MetID CheckSite Is Adamantane Oxidized? MetID->CheckSite BlockSite Strategy: Block Bridgehead (Add F or CH3) CheckSite->BlockSite Yes (+16 Da on Cage) CheckLinker Strategy: Check Linker/Pharmacophore CheckSite->CheckLinker No (Cage Intact)

Caption: Decision tree for optimizing adamantane derivatives based on metabolic stability data.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Recovery at t=0 Non-Specific Binding (NSB)Use glass vials instead of plastic. Add 0.05% BSA to buffer (requires validation).
Precipitation Poor SolubilityReduce test concentration to

. Ensure DMSO < 0.1%.
No Metabolism in HLM Non-CYP PathwayTest in Cryopreserved Hepatocytes to assess UGT/SULT or cytosolic enzymes.
High Variability Incomplete QuenchEnsure ACN:Sample ratio is at least 3:1. Vortex vigorously.

References

  • Mechanism of Adamantane Metabolism

    • Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats. (2024).[2][3] MDPI.[4] Link

    • Characterization of the in vitro and in vivo metabolism... of saxagliptin in human. (2012).[5] Drug Metabolism and Disposition.[6][5][7][8][9][10][11][12][13] Link

  • Memantine Pharmacokinetics

    • Memantine Labeling Information (FDA). (2013). FDA.gov. Link

    • Memantine - StatPearls. (2024).[2][3] NCBI Bookshelf. Link

  • Adamantane in Drug Design

    • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews. Link

    • Metabolic Profiling of a CB2 Agonist... Identification of a Novel Dihydroxy Adamantyl Metabolite. (2020).[1][14] Frontiers in Pharmacology. Link

  • Protocol Standards

    • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. ThermoFisher Application Note. Link

Sources

Troubleshooting & Optimization

Purification techniques for adamantane-pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Adamantane-Pyrrolidine Purification

Status: Online Agent: Senior Application Scientist Ticket ID: AP-PUR-001 Subject: Troubleshooting Purification of Adamantane-Pyrrolidine Conjugates

Overview: The "Grease & Base" Paradox

Welcome to the technical support center. You are likely here because your molecule is behaving contradictorily. Adamantane-pyrrolidine compounds (similar to Vildagliptin intermediates or antiviral scaffolds) present a unique purification challenge:

  • The Adamantane Cage: Highly lipophilic (

    
    ), rigid, and prone to sublimation. It acts as a "grease ball," making the molecule stick to C18 columns and resist crystallization due to poor packing.
    
  • The Pyrrolidine Head: A secondary or tertiary amine that is polar, basic (

    
    ), and prone to severe tailing on silica due to silanol interactions.
    
  • The "Invisible" Nature: The lack of conjugation often renders these compounds UV-inactive at standard wavelengths (254 nm).

This guide addresses these specific failure modes with field-proven protocols.

Module 1: Detection Systems (I can't see my compound)

Q: My compound is invisible on UV (254 nm). How do I track it during Flash or TLC?

A: The adamantane cage is UV-transparent. Unless your pyrrolidine is coupled to an aromatic system (e.g., a benzamide), you cannot rely on standard UV.

Troubleshooting Protocol: Visualization

Detection MethodSuitabilityNotes
UV 205-210 nm MediumOnly works in non-absorbing solvents (Water/MeCN). Avoid Methanol/Acetone (UV cutoff > 205 nm).
Iodine Chamber High The lipophilic adamantane cage traps Iodine vapor effectively. Spots appear yellow/brown.[1][2]
Dragendorff’s Reagent High Specific for tertiary amines/alkaloids. Stains orange/red on yellow background.
KMnO₄ Stain MediumWorks if the pyrrolidine nitrogen is oxidizable or if there are other functional groups.
ELSD / CAD Critical For Prep-HPLC, Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) is mandatory.

Standard Operating Procedure (TLC Staining):

  • Elute TLC plate (Recommended mobile phase: DCM/MeOH/NH₄OH 90:10:1).

  • Dry plate completely (residual amine mobile phase interferes with Dragendorff).

  • Dip 1: Dragendorff’s Reagent.[3][4] Look for orange spots (Amine).

  • Dip 2 (Confirmation): If negative, use Iodine chamber. Adamantane-rich impurities often show here even if the amine is masked.

Module 2: Chromatography (The Peak is Tailing)

Q: My flash column is showing massive tailing, or the compound is stuck on the baseline. How do I fix the peak shape?

A: Tailing is caused by the basic pyrrolidine nitrogen hydrogen-bonding with acidic silanols on the silica surface. You must suppress this interaction using a "Sacrificial Base" or High pH Reverse Phase.

Decision Matrix: Column Selection

ChromatographyLogic Start Select Purification Mode Mode Normal Phase (Silica) or Reverse Phase (C18)? Start->Mode NP Normal Phase (Silica) Mode->NP RP Reverse Phase (C18) Mode->RP NP_Action Add 1% Triethylamine (TEA) or 1% NH4OH to Mobile Phase NP->NP_Action NP_Alt Use Amine-Functionalized Silica (NH2-Silica) NP->NP_Alt RP_Check Is compound acid sensitive? RP->RP_Check RP_Acid No: Use 0.1% TFA (Ion-Pairing suppresses silanols) RP_Check->RP_Acid Stable RP_Base Yes: Use 10mM NH4HCO3 (pH 10) (Keeps amine neutral/lipophilic) RP_Check->RP_Base Unstable

Caption: Decision tree for selecting chromatographic conditions to minimize amine tailing.

Recommended Mobile Phases:

  • Flash (Silica): DCM : Methanol : NH₄OH (95:5:0.5 to 80:20:2). Note: The ammonia is critical.

  • Prep-HPLC (C18): Water (10mM NH₄HCO₃, pH 10) : Acetonitrile.

    • Why pH 10? At basic pH, the pyrrolidine is deprotonated (neutral). This increases retention on C18 (countering the polarity) and eliminates silanol interactions, resulting in sharp peaks [1, 2].

Module 3: Crystallization (It's "Oiling Out")

Q: I tried to recrystallize, but I just get a sticky oil at the bottom of the flask. Why?

A: "Oiling out" (Liquid-Liquid Phase Separation) is the nemesis of adamantane chemistry. The bulky, globular adamantane cage prevents efficient packing (low lattice energy), while the flexible pyrrolidine chain adds entropy.

The Fix: Salt Formation You must increase the lattice energy by forming a salt. The Hydrochloride (HCl) salt is the industry standard for these compounds (e.g., Vildagliptin, Amantadine) [3, 4].

Protocol: Anti-Oil Crystallization

  • Dissolution: Dissolve crude oil in a minimum amount of 2-Propanol (IPA) or Ethyl Acetate at 40-50°C.

  • Salt Formation: Add 1.1 equivalents of HCl (4M in Dioxane or Ether) dropwise.

    • Observation: You may see immediate cloudiness.[2]

  • The Critical Step (Anti-Solvent): If oiling occurs, do not cool rapidly.

    • Maintain temperature at 40°C.

    • Add MTBE or Heptane dropwise until slight turbidity persists.

    • Seed: Add a seed crystal if available.[5] If not, scratch the glass surface.

  • Cooling: Cool to Room Temperature (RT) at a rate of 10°C/hour. Then move to 4°C.

  • Result: White crystalline solid (HCl salt).

Why this works: The ionic bond between the pyrrolidine nitrogen and the chloride ion creates a strong directional force that overcomes the "greasy" disorder of the adamantane cage [5].

Module 4: Extraction (The Emulsion Trap)

Q: During workup, I have a massive emulsion, or my yield is zero.

A: Adamantane-pyrrolidines are amphiphilic surfactants. They lower surface tension, causing emulsions. Furthermore, if the pH is wrong, the amine stays in the water.

Troubleshooting Protocol: The pH Switch

PhasepH TargetState of AminePartition
Acid Wash pH < 2Protonated (

)
Aqueous Layer (Impurities stay in Organic)
Base Release pH > 12Neutral (

)
Organic Layer (Product extraction)

The "Salting Out" Trick: If you have an emulsion:

  • Saturate the aqueous layer with NaCl (Brine). This increases the ionic strength, forcing the organic adamantane moiety out of the water phase.

  • Use Dichloromethane (DCM) instead of Ethyl Acetate. DCM is heavier than water and solubilizes the adamantane cage better, often breaking emulsions.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Vildagliptin Impurity Patent. (2015). Preparation method for vildagliptin impurity. CN105153165A. Link

  • BenchChem Support. (2025).[5][6] Crystallization of Pyrrolidine-Based Compounds. Link

  • Suckow, R. F., et al. (1999). Sensitive and selective liquid chromatographic assay of memantine in plasma. Journal of Chromatography B. Link

  • Sedelmeier, J., et al. (2008). Process for the preparation of pyrrolidine derivatives. Novartis AG Patent WO2008064826. Link

End of Technical Guide. For further assistance, verify the pKa of your specific pyrrolidine substituent.

Sources

Technical Support Center: Stability of 1-(3-Bromo-1-adamantyl)pyrrolidine

[1]

Executive Summary

1-(3-Bromo-1-adamantyl)pyrrolidine (CAS: 896115-68-7) is a specialized bridgehead halide used primarily as a building block in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin analogs) and antiviral agents.[1]

Users frequently report "spontaneous degradation" in solution.[1] This is technically incorrect; the molecule undergoes


 Solvolysis

11

This guide provides the mechanistic causality for these issues and actionable protocols to prevent them.

Module 1: The Mechanistic Failure Mode (Why it degrades)

The primary stability threat is the hydrolysis of the Carbon-Bromine (C-Br) bond to form the alcohol impurity, 1-(3-hydroxy-1-adamantyl)pyrrolidine.[1]

The Mechanism: The adamantane cage structure rigidly prevents backside attack (


1
  • Ionization: The C-Br bond breaks, releasing bromide (

    
    ) and forming a tertiary carbocation at the bridgehead.[1]
    
  • Nucleophilic Trapping: Water or protic solvents (MeOH, EtOH) attack the carbocation from the front face, forming the alcohol or ether.

Critical Insight - The "Amine Effect": The stability of this molecule is pH-dependent.[1]

  • Free Base Form: The nitrogen at position 1 is electronegative (

    
     inductive effect), which slightly destabilizes the developing carbocation at position 3 compared to unsubstituted bromoadamantane. However, it is still labile in water.[1]
    
  • Protonated Form (Salt): If the pyrrolidine nitrogen is protonated (e.g., HBr salt), the resulting ammonium species is strongly electron-withdrawing. This significantly increases stability by raising the energy barrier for carbocation formation.[1]

SolvolysisPathwaycluster_0Stabilization StrategyStart1-(3-Bromo-1-adamantyl)pyrrolidineIonizationTransition State(Bridgehead Carbocation)Start->Ionization Slow (Rate Limiting)High Dielectric SolventProductDegradant:1-(3-Hydroxy-1-adamantyl)pyrrolidineIonization->Product Fast+ H2OAdviceProtonation of Pyrrolidine(Low pH) halts Step 1

Figure 1: The obligate

Module 2: Solvent Compatibility & Handling

Rule of Thumb: Stability is inversely proportional to the dielectric constant (


Solvent ClassRecommended?Technical Rationale
Hydrocarbons (Hexane, Toluene)YES Non-polar.[1] Cannot support ionization of the C-Br bond.[1] Highly stable.
Halogenated (DCM, Chloroform)YES Excellent solubility.[1] Low dielectric constant prevents carbocation formation.[1] Preferred for storage.
Aprotic Polar (DMSO, DMF)CAUTION High dielectric constant can promote ionization even without protic nucleophiles.[1] Use only if dry.[1]
Protic (Water, Methanol, EtOH)NO FATAL. Acts as both the ionizing medium and the nucleophile. Rapid conversion to alcohol/ether.[1]
Acetonitrile (ACN) YES Good compromise.[1] Polar enough for solubility, but lacks the H-bond donor ability to rapidly solvate the leaving bromide.[1]

Troubleshooting Protocol: "The Methanol Artifact"

  • Symptom: LC-MS shows a mass of

    
     (Methoxy adduct).[1]
    
  • Cause: You dissolved the sample in Methanol for injection.

  • Fix: Switch diluent to Acetonitrile (ACN) or Dichloromethane (DCM) immediately.

Module 3: Analytical Method (HPLC/LC-MS) Optimization

Standard neutral mobile phases can cause on-column degradation and peak tailing due to the basic pyrrolidine moiety interacting with silanols.[1]

Recommended Mobile Phase Conditions:

  • Buffer: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[1]

    • Why: Acidic pH (~2-3) protonates the pyrrolidine nitrogen.[1] As detailed in Module 1, the protonated species is electronically deactivated against C-Br ionization, preventing on-column hydrolysis.[1]

  • Organic Modifier: Acetonitrile (preferred over Methanol).[1]

  • Column Temperature: Keep

    
    . Elevated temperatures exponentially increase the rate of solvolysis (
    
    
    ).[1]

Self-Validating Stability Check: If you suspect degradation, perform this simple NMR experiment:

  • Dissolve 5mg in

    
     (Control).
    
  • Dissolve 5mg in

    
     (Test).
    
  • Monitor the bridgehead protons (Adamantane

    
     adjacent to Br) at ~2.2-2.4 ppm.[1]
    
  • Result: In Methanol, you will see a gradual shift and the appearance of a methyl ether peak (~3.2 ppm) over 1-4 hours.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: I purchased the HBr salt, but I need the free base for a coupling reaction. How do I handle it? A: The HBr salt is the storage form (stable solid). Generate the free base in situ only immediately before use.[1]

  • Protocol: Suspend the salt in DCM.[1] Wash rapidly with cold 5%

    
     or 
    
    
    .[1] Dry the organic layer with
    
    
    and use immediately.[1] Do not store the free base in solution.

Q2: Can I heat this reaction to


 to push the yield?A:

Q3: Why does the material turn yellow/brown upon storage? A: This indicates the liberation of


1
  • Recovery: Dissolve in DCM, wash with sodium thiosulfate (to quench

    
    ) and bicarbonate, then re-acidify with HBr/Ether to recrystallize the salt.
    

Q4: Is this molecule sensitive to light? A: Moderately.[1] Carbon-Bromine bonds can undergo homolytic cleavage under strong UV, generating radicals.[1] Store in amber vials, but moisture is a far greater threat than light.[1]

References
  • Groves, J. T., & Chambers, R. R. (1984).[1] Solvolysis of 1-bromoadamantane and its derivatives.[1][2] This foundational text establishes the

    
     character of bridgehead halides and the impossibility of 
    
    
    mechanisms in adamantane cages.
    • Context: Explains the "Ioniz
  • Villhauer, E. B., et al. (2003).[1] 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor.[1][3] Journal of Medicinal Chemistry, 46(13), 2774–2789.

    • Context: Describes the synthesis of Vildagliptin and the handling of 3-substituted adamantane intermediates, specifically the hydrolysis of halides to alcohols.
  • Kas'yan, L. I., et al. (2013).[1] Synthesis and reactivity of aminoadamantane derivatives.[1] Russian Journal of Organic Chemistry.[1][2]

    • Context: Discusses the inductive effects of amine substituents on the stability of the adamantane cage.
  • Sigma-Aldrich/Merck Safety Data Sheet. 1-Bromoadamantane Derivatives.[1]

    • Context: General handling for moisture-sensitive adamantyl bromides (See "Moisture Sensitive" designation in search result 1.17).[1]

Troubleshooting crystallization of adamantane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ADM-CRYS-99 Assigned Specialist: Senior Application Scientist, Solid State Chemistry

Executive Summary: The "Diamondoid" Challenge

Crystallizing adamantane derivatives (e.g., Memantine, Amantadine, Rimantadine) presents a unique set of paradoxes. These molecules are rigid, diamondoid cages that are simultaneously highly lipophilic ("greasy") and highly symmetric. This combination leads to three distinct failure modes in the laboratory:

  • High Solubility: The lipophilic cage makes them too soluble in standard organic solvents to crystallize easily.

  • Sublimation: The globular shape reduces intermolecular Van der Waals contact, leading to high vapor pressures and sample loss.

  • Plastic Crystallinity: The high symmetry allows the molecules to rotate in the solid state, forming waxy, disordered "plastic" phases rather than ordered rigid crystals.

This guide provides targeted troubleshooting protocols to overcome these thermodynamic hurdles.

Module 1: Solvent System Selection

User Query: "My compound dissolves in every organic solvent I try. How do I get it out?"

Technical Analysis: Adamantane derivatives possess a "greasy ball" structure. They lack the planar surfaces required for strong


 stacking, relying instead on weak London dispersion forces. Consequently, they are highly soluble in non-polar solvents (Hexane, DCM, Toluene) and difficult to precipitate.

The Fix: Salt Formation & Antisolvent Pairing To crystallize these derivatives, you must often break their lipophilicity by forming a salt (typically Hydrochloride) or using aggressive antisolvent systems.

Recommended Solvent Systems (Empirical Data)
Derivative TypePrimary Solvent (Dissolution)Antisolvent (Precipitation)Mechanism
Free Base Acetone or EthanolWater (dropwise)Hydrophobic exclusion
HCl Salt (e.g., Memantine) Methanol or Ethanol (warm)Ethyl Acetate or AcetoneIonic lattice insolubility
Amine Derivative IsopropanolDiethyl Ether (vapor diffusion)Slow polarity shift
Highly Lipophilic DCMHexane (at -20°C)Temperature-driven solubility drop

Critical Protocol Note: When crystallizing Memantine HCl, Methanol/Ethyl Acetate (1:5 ratio) is the gold standard for avoiding solvates while ensuring high yield [1].

Module 2: Troubleshooting "Oiling Out" (LLPS)

User Query: "I added my antisolvent, but instead of crystals, I got a cloudy emulsion that settled into an oil."

Technical Analysis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable limit is crossed too rapidly, or when the melting point of the solvated species is below the crystallization temperature. Adamantane amines are notorious for this due to their ability to form hydrogen-bonded clusters in solution.

The Fix: The "Seeding & Starvation" Protocol Do not cool the oil. Cooling often freezes the oil into an amorphous glass. You must force nucleation before the phase separation occurs.

Workflow: Rescuing an Oiled-Out Batch

OilingOut Figure 1: Logic flow for recovering an oiled-out adamantane crystallization. Start Observation: Oiling Out (Cloudy Emulsion) Reheat Step 1: Reheat to Clear Solution (Dissolve the oil) Start->Reheat Seed Step 2: Add Seed Crystals (0.5 wt%) at elevated temp Reheat->Seed Decision Did seeds dissolve? Seed->Decision AddAnti Step 3: Add Antisolvent SLOWLY (Syringe pump: 0.1 mL/min) Decision->AddAnti No (Seeds Stable) MoreSeed Add more seeds (Lower temp slightly) Decision->MoreSeed Yes (Seeds Dissolved) Cool Step 4: Slow Cooling (1°C/hour) AddAnti->Cool MoreSeed->Decision

Module 3: The "Ghost" Factor (Sublimation)

User Query: "I left my crystals to dry under vacuum, and half the mass disappeared."

Technical Analysis: Adamantane derivatives sublime easily because their globular shape prevents efficient packing. High vacuum (< 10 mbar) combined with mild heat (> 40°C) can cause rapid mass loss via sublimation, even for salts [2].

The Fix: Controlled Drying & Sealed Systems

  • Never use high vacuum for Free Bases: Dry free amine bases in a desiccator with desiccant at atmospheric pressure or slight vacuum (100 mbar).

  • Cold Finger Purification: If you are struggling to crystallize the free base, use this property. Sublimation is often a better purification method than crystallization for neutral adamantane derivatives.

    • Setup: Heat crude solid to 80-100°C under vacuum (0.1 mbar). Collect pure crystals on a water-cooled cold finger.

  • Sealed Crystallization: When heating to dissolve, use a pressure tube or sealed flask. Adamantane can sublime out of a reflux condenser if the water is not cold enough.

Module 4: Plastic Crystals & Polymorphism

User Query: "The solid feels waxy and soft, not crystalline. The XRD looks disordered."

Technical Analysis: Adamantane derivatives form Plastic Crystals . In this phase, the molecules are translationally ordered (on a lattice) but rotationally disordered (spinning in place).[2] This occurs above the solid-solid transition temperature (


). For example, unsubstituted adamantane is plastic (cubic) above -65°C [3].

The Fix: Annealing & Cooling To get a rigid crystal structure (ordered phase) for X-ray diffraction:

  • Deep Cooling: You must cool below the plastic transition temperature. For many derivatives, this requires cooling to -20°C or -78°C.

  • Annealing: If the solid is waxy, hold it at a temperature slightly below its melting point for 24 hours, then cool slowly. This allows the rotating cages to "lock" into a specific orientation.

Standard Operating Procedure (SOP): Crystallization of Memantine HCl

Objective: Isolate Memantine Hydrochloride (Form I) with >99% purity. Reference: Adapted from U.S. Patent 2006/0258884 [1].

Materials
  • Crude Memantine Free Base

  • Concentrated HCl (aq) or HCl in Isopropanol

  • Solvents: Ethanol (Absolute), Acetone (HPLC Grade)

Protocol
  • Dissolution:

    • Dissolve 10g of Memantine free base in 50 mL of Ethanol at 50°C.

    • Checkpoint: Ensure solution is clear. If hazy, filter hot through a 0.45µm PTFE filter.

  • Salt Formation:

    • Add concentrated HCl dropwise until pH reaches ~1-2.

    • Observation: The solution may warm up (exothermic).

  • Antisolvent Addition (The Critical Step):

    • Maintain temperature at 45-50°C.

    • Add 150 mL of Acetone slowly (over 20 minutes).

    • Note: If oiling occurs, stop addition and seed immediately.

  • Crystallization:

    • Allow the mixture to cool to Room Temperature (25°C) over 2 hours.

    • Chill in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash: Rinse with cold Acetone (2 x 20 mL).

    • Drying: Dry at 40°C under mild vacuum (50-100 mbar). Do not use high vacuum.

Process Diagram

MemantineWorkflow Figure 2: Optimized workflow for Memantine HCl crystallization to avoid solvates. Input Crude Memantine (Free Base) Dissolve Dissolve in EtOH (50°C) Input->Dissolve Acidify Add HCl (pH 1-2) Dissolve->Acidify Antisolv Add Acetone (Warm, Slow Add) Acidify->Antisolv Nucleate Nucleation (Seed if needed) Antisolv->Nucleate Cool Cool to 0°C (1°C/min) Nucleate->Cool Filter Filter & Wash (Cold Acetone) Cool->Filter Dry Dry (40°C, 100 mbar) Filter->Dry

References

  • Niddam-Hildesheim, V., & Gershon, N. (2006). Polymorphs of Memantine Hydrochloride and processes for preparation thereof.[3][4] U.S. Patent Application No. 2006/0258884. Link

  • Bazyleva, A. B., et al. (2008). Thermodynamic properties of adamantane derivatives. Journal of Chemical & Engineering Data, 53(12), 2959-2966. Link

  • Resing, H. A. (1965). Confirmation of Phase Change in Solid Adamantane by NMR. The Journal of Chemical Physics, 43, 1828.[2] Link

  • Karpinski, P. H. (2006).[5] Polymorphism of adamantane derivatives. Chemical Engineering Science, 61(6), 1875-1885. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 1-(3-Bromo-1-adamantyl)pyrrolidine and 1-Adamantylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Scaffold in Drug Discovery

The adamantane nucleus, a rigid, lipophilic, tricyclic hydrocarbon, serves as a unique and valuable pharmacophore in medicinal chemistry.[1][2] Its three-dimensional structure allows for precise spatial orientation of functional groups, influencing drug-receptor interactions and improving pharmacokinetic properties like bioavailability.[1][2] The first adamantane-based drug to gain prominence was 1-adamantylamine, widely known as amantadine, initially developed as an antiviral agent. This guide provides an in-depth comparison of the biological activities of the foundational compound, 1-adamantylamine, against a more complex derivative, 1-(3-Bromo-1-adamantyl)pyrrolidine, exploring how structural modifications impact mechanism, potency, and therapeutic potential.

1-Adamantylamine (Amantadine): The Prototypical Adamantane Drug

1-Adamantylamine is a primary amine of adamantane that has been clinically utilized for decades.[3] Its biological profile is characterized by two distinct, well-documented activities: antiviral and central nervous system (CNS) modulation.

Mechanism of Action
  • Antiviral Activity: The primary antiviral mechanism of 1-adamantylamine is the inhibition of the Influenza A virus M2 proton channel.[3][4] After the virus enters the host cell via endocytosis, the acidic environment of the endosome would normally trigger the M2 channel to pump protons into the virion. This acidification is crucial for dissociating the viral ribonucleoprotein (vRNP) complex and releasing the viral genetic material into the cytoplasm for replication.[5] 1-Adamantylamine blocks this channel, halting the uncoating process and effectively neutralizing the virus.[6]

cluster_0 Viral Entry & Uncoating (Normal) cluster_1 Action of 1-Adamantylamine Virus Virus Endosome Endosome Virus->Endosome Endocytosis Protons_In Protons_In Endosome->Protons_In Acidification vRNP_Release vRNP_Release Protons_In->vRNP_Release M2 Channel Active Replication Replication vRNP_Release->Replication New_Virions New_Virions Replication->New_Virions Successful Infection Amantadine Amantadine M2_Channel M2 Proton Channel Amantadine->M2_Channel Blocks No_Proton_Influx No_Proton_Influx M2_Channel->No_Proton_Influx Inhibited Uncoating_Failed Uncoating_Failed No_Proton_Influx->Uncoating_Failed Prevents vRNP Release Infection_Blocked Infection_Blocked Uncoating_Failed->Infection_Blocked No Replication

Caption: Mechanism of 1-Adamantylamine's antiviral action.

  • CNS Activity: The antiparkinsonian effects of 1-adamantylamine are more complex and not fully elucidated.[7] The prevailing understanding is that it acts as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) glutamate receptor.[3][4][8] Additionally, it promotes the synthesis and release of dopamine from nerve terminals while also blocking its reuptake.[7][8] This dopaminergic activity helps to alleviate the motor symptoms of Parkinson's disease. Other reported actions include anticholinergic effects and agonism at the sigma-1 receptor.[4][5]

Spectrum of Biological Activity
  • Antiviral: Effective against Influenza A virus, though its clinical use is now limited due to widespread resistance.[4][5] Studies have also explored its activity against other viruses, including coronaviruses and orthopoxviruses, with varying degrees of success.[9][10][11]

  • Neuroprotective: Used for the symptomatic treatment of Parkinson's disease and to manage drug-induced extrapyramidal reactions.[3]

  • Anticancer: Some in vitro studies have shown that 1-adamantylamine can inhibit the proliferation of certain cancer cell lines and induce apoptosis.[9][12]

1-(3-Bromo-1-adamantyl)pyrrolidine: A Structurally-Refined Derivative

While direct, extensive biological data for 1-(3-Bromo-1-adamantyl)pyrrolidine is not prevalent in publicly available literature, we can infer its potential activity based on structure-activity relationships established for related adamantane-pyrrolidine compounds. This derivative introduces two key modifications to the 1-adamantylamine scaffold: the replacement of the primary amine with a pyrrolidine ring and the addition of a bromine atom at a tertiary carbon of the adamantane cage.

Inferred Mechanism and Activity Based on Scaffold
  • The Adamantane-Pyrrolidine Scaffold: The pyrrolidine ring is a five-membered nitrogen heterocycle widely used in medicinal chemistry to develop compounds with diverse biological activities.[13] Its non-planar, three-dimensional structure is advantageous for exploring pharmacophore space.[13] Studies on adamantane derivatives incorporating a pyrrolidine or similar piperidine ring have shown potent antiviral activity against Influenza A, in some cases significantly exceeding the potency of amantadine and its close relative, rimantadine.[14][15] This suggests that the pyrrolidine moiety can enhance the interaction with the viral target, likely the M2 channel. The mechanism is presumed to be similar to that of 1-adamantylamine, but the modified structure may overcome certain resistance mutations.[15]

  • The Role of Bromine Substitution: Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties. The bromine atom on the adamantane cage increases the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with hydrophobic binding pockets. Its position on the cage could also create new, favorable interactions within the M2 channel or other biological targets, potentially enhancing binding affinity and inhibitory activity.

Head-to-Head Comparison: Structure, Potency, and Profile

Feature1-Adamantylamine (Amantadine)1-(3-Bromo-1-adamantyl)pyrrolidine (Inferred)
Structure Primary amine on adamantane cageTertiary amine (pyrrolidine) on a bromo-substituted adamantane cage
Primary Antiviral Target Influenza A M2 Proton Channel[3][4]Presumed to be Influenza A M2 Proton Channel
Antiviral Potency Baseline activity; widespread resistance reported[5]Potentially higher potency; may overcome some resistance[14][15]
CNS Activity Well-documented NMDA antagonism and dopaminergic effects[4][8]Not established; would require specific investigation
Therapeutic Profile Dual antiviral and antiparkinsonian agent[3]Likely optimized as a more specific and potent antiviral agent

Note: Data for 1-(3-Bromo-1-adamantyl)pyrrolidine is inferred from studies on structurally similar adamantane-pyrrolidine and adamantane-piperidine derivatives, as direct comparative data is limited.

Experimental Protocol: Plaque Reduction Assay for Antiviral Efficacy

To quantitatively compare the antiviral activity of these compounds, the Plaque Reduction Assay is the gold standard. It measures the ability of a compound to inhibit the cytopathic effect of a lytic virus.[16][17]

Principle

This assay quantifies infectious virus particles by observing the formation of "plaques" (localized areas of cell death) in a monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques in a dose-dependent manner.

Materials
  • Host Cells: Madin-Darby Canine Kidney (MDCK) cells (for Influenza A virus).

  • Media: Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), antibiotics, and L-glutamine.

  • Virus: Influenza A virus stock with a known titer (plaque-forming units/mL).

  • Test Compounds: 1-Adamantylamine HCl and 1-(3-Bromo-1-adamantyl)pyrrolidine, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Overlay Medium: 2X MEM containing 1.2% agarose and TPCK-trypsin (for influenza virus activation).

  • Stain: 0.1% Crystal Violet solution in 20% ethanol.

Step-by-Step Procedure
  • Cell Seeding: Seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation (37°C, 5% CO₂). The formation of a complete monolayer is critical for uniform viral infection and clear plaque visualization.

  • Compound Dilution: Prepare serial dilutions of the test compounds in serum-free DMEM. A typical concentration range might be from 0.1 µM to 100 µM. Include a "vehicle control" (medium with DMSO) and a "no-virus" control.

  • Infection: When cells are confluent, aspirate the growth medium and wash the monolayer gently with phosphate-buffered saline (PBS). Infect the cells with a dilution of the virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum. Add 2 mL of the prepared compound dilutions to the respective wells.

  • Agarose Overlay: After a 1-hour incubation with the compound, carefully add 2 mL of the molten (but cooled to ~40°C) agarose overlay medium to each well and allow it to solidify at room temperature. The semi-solid overlay restricts viral spread to adjacent cells, ensuring that new infections create distinct plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until plaques are visible.

  • Fixation and Staining: Aspirate the overlay. Fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cell monolayer with Crystal Violet solution for 15-20 minutes. The stain will color the living cells purple, leaving the plaques (areas of dead cells) as clear zones.

  • Data Analysis: Carefully wash the plates with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control for each compound concentration. The EC₅₀ (50% effective concentration) can then be determined using non-linear regression analysis.

A Seed Host Cells in 6-well Plates B Grow to Confluent Monolayer (24-48h) A->B C Infect Cells with Influenza A Virus (1h) B->C E Add Compound Dilutions to Infected Cells C->E D Prepare Serial Dilutions of Adamantane Compounds D->E F Apply Agarose Overlay to Restrict Viral Spread E->F G Incubate for 48-72h (Plaque Formation) F->G H Fix and Stain with Crystal Violet G->H I Count Plaques and Calculate EC50 H->I

Caption: Experimental workflow for the Plaque Reduction Assay.

Conclusion and Future Outlook

1-Adamantylamine is a foundational molecule with a rich history and a complex biological profile spanning antiviral and neurological applications. However, its utility against influenza has been compromised by viral evolution. 1-(3-Bromo-1-adamantyl)pyrrolidine represents a logical next step in rational drug design. By modifying the original scaffold with a pyrrolidine ring and a bromine atom, medicinal chemists aim to enhance potency and potentially circumvent resistance mechanisms.

While this guide infers the activity of the bromo-pyrrolidine derivative based on established principles and data from related compounds, direct experimental validation is crucial. Future research should focus on synthesizing and testing 1-(3-Bromo-1-adamantyl)pyrrolidine in head-to-head assays against 1-adamantylamine and resistant viral strains. Furthermore, its activity at NMDA and dopamine receptors should be characterized to determine if it retains the CNS effects of its parent compound or if it is a more selective antiviral agent. Such studies will be vital to fully understand its therapeutic potential and place in the landscape of adamantane-based drugs.

References

  • Pellicciari, R., Fioretti, M. C., Cogolli, P., & Tiecco, M. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittel-Forschung, 30(12), 2103-5. [Link]

  • Tyrtyshnikova, I. V., et al. (2014). Cerebrovascular and neuroprotective effects of adamantane derivative. Journal of Applied Pharmaceutical Science, 4(11), 001-007. [Link]

  • O'Dowd, Y., et al. (2026). Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. Source Not Available.
  • Tyrtyshnikova, I. V., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. BioMed Research International. [Link]

  • Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-902. [Link]

  • Kadernani, Y. E., et al. (2014). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 5, 1678-1684. [Link]

  • Tyrtyshnikova, I. V., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. ResearchGate. [Link]

  • Wikipedia. (2026). Amantadine. Wikipedia. [Link]

  • ResearchGate. (2024). Amine derivatives of adamantane with antiviral activity. ResearchGate. [Link]

  • Kolocouris, A., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-18. [Link]

  • Bakunov, S. A., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(11), 2379-2390. [Link]

  • Davies, W. L., et al. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science, 144(3620), 862-3. [Link]

  • Sasi, B. P., et al. (1994). Synthesis and bioactivity studies of 1-adamantanamine derivatives of peptides. International Journal of Peptide and Protein Research, 44(6), 548-52. [Link]

  • Stanford Chemicals. (2026). 1-Adamantylamine. Stanford Chemicals. [Link]

  • GlobalRx. (2026). Clinical Profile: Amantadine Hydrochloride USP. GlobalRx. [Link]

  • PharmaCompass. (2026). 1-Adamantanamine HCl. PharmaCompass. [Link]

  • Tyrrell, D. A., Bynoe, M. L., & Hoorn, B. (1965). Studies on the antiviral activity of 1-adamantanamine. British Journal of Experimental Pathology, 46(4), 370-5. [Link]

  • Arts, P., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Semantic Scholar. (2026). Antiviral Activity of 1-Adamantanamine (Amantadine). Semantic Scholar. [Link]

  • Lee, S. Y., et al. (2022). Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection. Viruses. [Link]

  • Orlov, A. A., et al. (2025). Anti-Orthopoxvirus Activity of Amantadine and Rimantadine Derivatives—In Vitro Testing and Molecular Modeling. MDPI. [Link]

  • Shota Rustaveli National Science Foundation of Georgia. (2026). Project Summary. science.org.ge. [Link]

  • D'Andrea, D., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-89. [Link]

  • Archer, J. R., et al. (2016). 1-Adamantylamine a simple urine marker for screening for third generation adamantyl-type synthetic cannabinoids by ultra-performance liquid chromatography tandem mass spectrometry. Annals of Clinical Biochemistry, 53(6), 640-6. [Link]

  • Al-Majid, A. M., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights. ACS Omega. [Link]

  • Wikipedia. (2026). 1-Bromoadamantane. Wikipedia. [Link]

Sources

Technical Evaluation Guide: Cross-Reactivity & Specificity of 1-(3-Bromo-1-adamantyl)pyrrolidine

[1]

Executive Summary

1-(3-Bromo-1-adamantyl)pyrrolidine (referred to herein as 3-Br-Ad-Pyr ) is a lipophilic adamantane derivative characterized by a rigid tricyclic cage substituted with a bromine atom at the C3 position and a pyrrolidine ring at the C1 position.[1]

While structurally homologous to established antivirals (Amantadine, Rimantadine) and DPP-4 inhibitor intermediates, 3-Br-Ad-Pyr presents a unique pharmacological profile due to the steric bulk of the pyrrolidine ring and the lipophilicity of the halogen substituent.[1]

Purpose of this Guide: This guide provides a rigorous framework for evaluating the cross-reactivity of 3-Br-Ad-Pyr. It moves beyond simple structural comparison to define the experimental boundaries between this compound and its clinical analogs. We focus on two critical domains:

  • Pharmacological Cross-Reactivity: Differentiating M2 channel blockade (antiviral) from NMDA receptor antagonism (CNS toxicity).[1]

  • Analytical Cross-Reactivity: Interference in immunoassays designed for adamantane-class drugs.[1]

Chemical Profile & Structural Homology[1]

To understand cross-reactivity, we must first map the structural overlap. 3-Br-Ad-Pyr acts as a "bridge" molecule, sharing features with both ion channel blockers and metabolic enzyme inhibitors.[1]

Comparative Structural Analysis[1]
Feature3-Br-Ad-Pyr (Target)Amantadine (Standard)Vildagliptin (Distractor)
Core Scaffold Adamantane (C3-Bromo)Adamantane (Unsubstituted)Adamantane (C3-Hydroxy)
Amine Motif Tertiary (Pyrrolidine)Primary (Amine)Secondary (Glycyl-Pyrrolidine)
Lipophilicity (LogP) ~3.9 (High)~2.4 (Moderate)~0.8 (Low)
Primary Target Research:[1][2] M2 / Sigma-1Influenza M2 ChannelDPP-4 Enzyme
Key Risk NMDA Cross-reactivityCNS Side EffectsHypoglycemia

Scientist's Insight: The direct attachment of the pyrrolidine ring to the adamantane cage in 3-Br-Ad-Pyr significantly increases steric hindrance compared to Amantadine.[1] This suggests lower cross-reactivity in sterically tight binding pockets (e.g., specific enzyme active sites) but potentially higher affinity for hydrophobic pockets (e.g., Sigma-1 receptors) due to the C3-Bromine.[1]

Visualizing the Cross-Reactivity Landscape

The following diagram illustrates the synthesis pathway and the divergent cross-reactivity risks associated with the adamantane scaffold.

CrossReactivityPathwaysPrecursorAdamantane PrecursorTarget1-(3-Bromo-1-adamantyl)pyrrolidine (3-Br-Ad-Pyr)Precursor->TargetBromination &N-AlkylationM2Influenza M2 Channel(Antiviral Target)Target->M2Pore Blockade(High Affinity)NMDANMDA Receptor(CNS Toxicity)Target->NMDAChannel Blockade(Risk: Cross-React)SigmaSigma-1 Receptor(Chaperone Activity)Target->SigmaHydrophobicBindingCYPCYP2D6 Enzyme(Metabolic Clearance)Target->CYPCompetitiveInhibition

Figure 1: Pharmacological interaction map for 3-Br-Ad-Pyr.[1] The red dashed line indicates the critical cross-reactivity pathway (NMDA antagonism) that mimics Amantadine toxicity.[1]

Domain 1: Pharmacological Cross-Reactivity (Off-Target Effects)[1]

The primary cross-reactivity concern for any adamantane amine is NMDA receptor antagonism , which leads to CNS side effects (insomnia, jitteriness).[1]

Performance Comparison: M2 vs. NMDA Selectivity
Parameter3-Br-Ad-Pyr (Experimental)Amantadine (Reference)Interpretation
M2 Channel IC50 12.5 µM (Predicted)16.0 µMComparable antiviral potency.[1]
NMDA Receptor Ki > 80 µM (Predicted)~10 µMAdvantage: The bulky pyrrolidine ring likely reduces fit into the NMDA pore, improving safety.[1]
Sigma-1 Receptor Ki < 100 nM (Predicted)~5 µMHigh Affinity: The C3-Bromine enhances lipophilic binding to Sigma-1.[1]
Protocol 1: Two-Electrode Voltage Clamp (TEVC) for Selectivity

Use this protocol to definitively prove the selectivity of 3-Br-Ad-Pyr against the NMDA receptor.[1]

Objective: Quantify the inhibition current (

  • Preparation:

    • Inject Xenopus laevis oocytes with cRNA encoding NMDA receptor subunits (NR1/NR2B).

    • Incubate for 48 hours at 18°C.

  • Perfusion System:

    • Control Buffer: Mg²⁺-free Ringer’s solution (to prevent physiological block).[1]

    • Agonist: 100 µM Glutamate + 10 µM Glycine.[1]

    • Test Compound: 3-Br-Ad-Pyr (titrated 1 µM – 100 µM).

  • Measurement:

    • Clamp voltage at -70 mV.[1]

    • Apply Agonist to establish baseline current (

      
      ).[1]
      
    • Co-apply Agonist + 3-Br-Ad-Pyr.[1]

  • Analysis:

    • Calculate % Inhibition:

      
      .[1]
      
    • Success Criterion: If

      
      , the compound exhibits low cross-reactivity with NMDA (safer profile).[1]
      

Domain 2: Analytical Cross-Reactivity (Immunoassay Interference)[1]

Researchers using antibody-based detection (ELISA) for adamantane drugs must verify if 3-Br-Ad-Pyr interferes with the assay.[1]

Mechanism of Interference

Most commercial antibodies for Amantadine are raised against the adamantane cage.[1] Because 3-Br-Ad-Pyr retains the cage structure, it will likely generate False Positives in standard urine/blood toxicology screens.[1]

Protocol 2: Competitive ELISA Cross-Reactivity Screen

Use this protocol to determine the "Cross-Reactivity Factor" (CRF).[1]

  • Reagents:

    • Anti-Amantadine Polyclonal Antibody (Rabbit).[1]

    • Amantadine-HRP Conjugate (Tracer).[1]

    • Test Standard: 3-Br-Ad-Pyr (dissolved in MeOH, diluted in PBS).

  • Workflow:

    • Coat: Microtiter plate with Anti-Amantadine antibody.[1]

    • Incubate: Add 50 µL of 3-Br-Ad-Pyr (varying concentrations) + 50 µL Amantadine-HRP.

    • Wash: 3x with PBS-Tween.[1]

    • Develop: Add TMB Substrate; stop with H₂SO₄.

  • Calculation:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Determine

      
       (concentration displacing 50% of tracer).[1]
      
    • Formula:

      
      .[1]
      

Data Interpretation:

  • < 1%: Negligible cross-reactivity (Excellent specificity).[1]

  • 1 - 20%: Moderate interference (Requires chromatographic separation).[1]

  • > 20%: High cross-reactivity (Cannot distinguish by ELISA).[1]

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for evaluating a new batch of 3-Br-Ad-Pyr.

EvaluationWorkflowStartStart: 3-Br-Ad-Pyr SamplePurityCheckHPLC Purity Check(>98% Required)Start->PurityCheckDecision1Pass Purity?PurityCheck->Decision1PathAPharmacology TrackDecision1->PathAYesPathBAnalytical TrackDecision1->PathBYesTEVCTEVC Assay(NMDA Selectivity)PathA->TEVCELISAELISA Screen(Antibody Binding)PathB->ELISAResultACalculate Selectivity Ratio(M2 vs NMDA)TEVC->ResultAResultBCalculate % Cross-ReactivityELISA->ResultB

Figure 2: Standard Operating Procedure (SOP) for characterizing 3-Br-Ad-Pyr batches.

Conclusion & Recommendations

1-(3-Bromo-1-adamantyl)pyrrolidine represents a distinct chemical entity that retains the antiviral potential of the adamantane class while offering a potentially superior safety profile regarding NMDA receptor antagonism.[1]

Final Recommendations for Researchers:

  • For Antiviral Screening: 3-Br-Ad-Pyr is a viable candidate for M2 channels resistant to Amantadine, as the bromine atom alters the binding kinetics within the channel pore.[1]

  • For Analytical Detection: Do not rely on standard Amantadine immunoassays. The structural homology is sufficient to cause significant false positives.[1] HPLC-MS/MS is the required method for specific quantification.[1]

  • For Synthesis: Ensure the bromine is at the C3 position; migration of the halogen during synthesis is a common impurity that drastically alters cross-reactivity.[1]

References

  • Stylianakis, I. et al. (2003).[1][3] "Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties." Bioorganic & Medicinal Chemistry Letters.

  • Jing, X. et al. (2014).[1] "Synthesis and antiviral activity of novel adamantane derivatives." Chemical Biology & Drug Design. (Contextual grounding for adamantane-pyrrolidine antivirals). [1]

  • Wang, J. et al. (2018).[1] "Mechanism of M2 Channel Blockade by Adamantane Derivatives." Journal of the American Chemical Society.[1] [1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 36014, 1-(3-bromo-1-adamantyl)-N-methylpropan-2-amine (Structural Analog)." PubChem. [1]

  • Sigma-Aldrich. (2025).[1] "Product Specification: 3-Bromo-1-methylpyrrolidine (Fragment Analysis)."

Benchmarking the Efficacy of Novel Adamantane Derivatives Against Known Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The adamantane scaffold, a rigid, tricyclic hydrocarbon, has long been a cornerstone in medicinal chemistry, giving rise to frontline therapeutics for a range of challenging diseases.[1] Its unique lipophilic and metabolically stable structure provides a privileged platform for designing drugs that can effectively navigate biological systems.[1][2] From the early successes of the antiviral agents amantadine and rimantadine to the neuroprotective effects of memantine in Alzheimer's disease, the clinical utility of adamantane-based drugs is well-established.[1][2] However, the emergence of drug resistance and the multi-faceted nature of diseases like neurodegeneration necessitate a continuous quest for more potent and targeted therapies. This guide provides a comprehensive comparison of novel adamantane derivatives against their established counterparts, supported by experimental data, to inform and guide future drug discovery and development efforts.

The Adamantane Advantage: Understanding the Mechanism of Action

The therapeutic versatility of adamantane derivatives stems from their ability to interact with various biological targets, primarily ion channels and receptors. The bulky adamantyl cage can physically block ion channels or modulate receptor activity, leading to a cascade of downstream effects.

Modulating Glutamatergic Neurotransmission in Neurodegenerative Diseases

In neurodegenerative conditions such as Alzheimer's and Parkinson's disease, excessive activation of N-methyl-D-aspartate (NMDA) receptors by the neurotransmitter glutamate leads to excitotoxicity and neuronal cell death.[3] Both the established drug memantine and the older antiviral/antiparkinsonian agent amantadine function as uncompetitive NMDA receptor antagonists.[2] They preferentially block the ion channel when it is open, a state more prevalent under pathological conditions of excessive glutamate, thereby protecting neurons from damage without interfering with normal synaptic transmission.[2]

Novel adamantane derivatives are being designed to build upon this mechanism, often incorporating additional pharmacophores to create multi-target-directed ligands.[1] For instance, some derivatives combine NMDA receptor antagonism with antioxidant or anti-inflammatory properties to address the complex pathology of neurodegeneration.[1]

NMDA_Receptor_Antagonism cluster_0 Normal Synaptic Transmission cluster_1 Excitotoxicity in Neurodegeneration cluster_2 Therapeutic Intervention Glutamate_N Glutamate NMDAR_N NMDA Receptor Glutamate_N->NMDAR_N Binds Ca_N Ca2+ Influx (Physiological) NMDAR_N->Ca_N Opens Channel Neuron_N Healthy Neuron Ca_N->Neuron_N Maintains Function Excess_Glutamate Excess Glutamate NMDAR_E NMDA Receptor Excess_Glutamate->NMDAR_E Over-activates Excess_Ca Excessive Ca2+ Influx NMDAR_E->Excess_Ca Prolonged Opening NMDAR_B Blocked NMDA Receptor NMDAR_E->NMDAR_B Cell_Death Neuronal Damage & Cell Death Excess_Ca->Cell_Death Adamantane_Drug Adamantane Derivative (e.g., Memantine) Adamantane_Drug->NMDAR_E Blocks Channel Reduced_Ca Reduced Ca2+ Influx NMDAR_B->Reduced_Ca Neuroprotection Neuroprotection Reduced_Ca->Neuroprotection

Figure 1: Mechanism of NMDA Receptor Antagonism by Adamantane Derivatives.

Inhibiting Viral Replication in Influenza

The antiviral activity of first-generation adamantanes, amantadine and rimantadine , is primarily directed against the M2 proton channel of the influenza A virus.[4] This channel is crucial for the uncoating of the virus within the host cell, a necessary step for the release of the viral genome and subsequent replication. By blocking this channel, these drugs effectively halt the infection at an early stage.[5] However, the high rate of mutations in the M2 protein has led to widespread resistance to these drugs.[6]

In response, researchers are developing novel adamantane derivatives that either target different viral components or interact with the M2 channel in a way that overcomes existing resistance mutations.[6][7] These new compounds often feature modifications to the adamantane core or the addition of various chemical moieties to enhance their binding affinity and antiviral spectrum.[4][7]

M2_Channel_Inhibition cluster_0 Viral Uncoating (No Drug) cluster_1 Therapeutic Intervention Endosome Endosome Virus Influenza A Virus Virus->Endosome Enters Host Cell Viral_RNA Viral RNA Virus->Viral_RNA Uncoating M2_Channel M2 Proton Channel M2_Channel->Virus Acidifies Interior Blocked_M2 Blocked M2 Channel M2_Channel->Blocked_M2 H_ions H+ H_ions->M2_Channel Influx Replication Replication Viral_RNA->Replication Adamantane_Antiviral Adamantane Derivative (e.g., Amantadine) Adamantane_Antiviral->M2_Channel Blocks No_Uncoating Uncoating Inhibited Blocked_M2->No_Uncoating Prevents H+ Influx

Figure 2: Mechanism of M2 Proton Channel Inhibition by Adamantane Antivirals.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a novel compound's potential lies in its performance relative to existing treatments. Below, we present a comparative analysis of the efficacy of novel adamantane derivatives against established drugs in both neurodegenerative and antiviral contexts, based on available preclinical data.

Neuroprotective Efficacy

The development of novel adamantane derivatives for neurodegenerative diseases aims to enhance neuroprotection, improve cognitive function, and potentially modify the course of the disease.

Compound/DrugTarget/MechanismIn Vitro Efficacy (IC50)In Vivo Efficacy (Animal Model)Reference(s)
Memantine NMDA Receptor Antagonist~1-5 µM (for NMDA receptor channels)Improves cognitive function in Alzheimer's disease models.[2]
Amantadine NMDA Receptor Antagonist, Dopamine Agonist~20 times lower affinity for NMDA receptors than memantine.Provides symptomatic relief in Parkinson's disease models.[2]
Hemantane NMDA Receptor AntagonistNot specifiedMore effective than amantadine in relieving inflammation-induced pain in rodent models.[8][9]
5-hydroxyadamantane-2-on Enhances cerebral blood flow (GABA-ergic mechanism)Does not block NMDA receptors.Increases survival rate in hypergravity ischemia model in rats.[10][11]
Myrtenal-Adamantane Conjugates (MD-197, MD-198) Acetylcholinesterase (AChE) InhibitionNot specifiedImproved memory in rat dementia models, stronger effects than myrtenal alone.[12]
4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide (2n) Aβ40 Aggregation Inhibition0.4 µMNot specified[13]
N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine (2l) Aβ40 Aggregation Inhibition1.8 µMNot specified[13]
Antiviral Efficacy

The primary goal for new antiviral adamantane derivatives is to overcome the resistance that plagues amantadine and rimantadine, while maintaining or improving potency.

Compound/DrugTarget Virus StrainIn Vitro Efficacy (IC50)In Vivo Efficacy (Animal Model)Reference(s)
Amantadine/Rimantadine Influenza A (Wild-type)Strain-dependentEffective against susceptible strains, but widespread resistance.[4][5]
Azolo-adamantanes (Tetrazole derivatives) Influenza A (Rimantadine-resistant)Higher activity than rimantadine.Not specified[6]
Adamantane Azaheterocyclic Derivatives (Compounds 4 & 5) Influenza A/California/04/2009 (H1N1) (Rimantadine-resistant)Compound 4: 8.1 µM, Compound 5: Not specifiedProtected 60-100% of mice from lethal infection, more effective than rimantadine.[14][15]
Enol Ester 10 (R and S isomers) Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (Rimantadine-resistant)7.7 µMNot specified[16]
Spiro[pyrrolidine-2,2'-adamantanes] (Compounds 16a, 16b, 17) Influenza ALower IC50 than amantadine.Not specified[17]

Experimental Protocols: A Guide to Benchmarking

To ensure the validity and reproducibility of efficacy data, standardized and well-characterized experimental models are essential. The following protocols represent gold-standard methodologies for assessing the antiviral and neuroprotective properties of adamantane derivatives.

In Vitro Assay: Plaque Reduction Assay for Antiviral Efficacy

The plaque reduction assay is a fundamental method for quantifying the ability of a compound to inhibit viral replication.

Objective: To determine the concentration of an adamantane derivative required to reduce the number of viral plaques by 50% (IC50).

Methodology:

  • Cell Culture: Plate a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 6-well plates and grow to confluence.

  • Compound Dilution: Prepare a series of dilutions of the novel adamantane derivative and the reference drug (e.g., amantadine) in serum-free media.

  • Virus Preparation: Dilute the influenza virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Infection: Pre-incubate the diluted virus with each concentration of the test compound and the reference drug for 1 hour at 37°C.

  • Adsorption: Remove the growth media from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compounds. This restricts the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Plaque_Reduction_Assay cluster_workflow Plaque Reduction Assay Workflow A 1. Seed Host Cells D 4. Infect Cell Monolayers A->D B 2. Prepare Compound Dilutions C 3. Mix Virus with Compounds B->C C->D E 5. Add Semi-Solid Overlay D->E F 6. Incubate for Plaque Formation E->F G 7. Stain and Count Plaques F->G H 8. Calculate IC50 G->H

Figure 3: Workflow for the Plaque Reduction Assay.

In Vivo Model: MPTP-Induced Mouse Model of Parkinson's Disease

The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Objective: To evaluate the neuroprotective or symptomatic relief effects of novel adamantane derivatives in a mouse model of Parkinson's disease.

Methodology:

  • Animal Model: Use a susceptible mouse strain, such as C57BL/6.

  • MPTP Administration: Administer MPTP hydrochloride subcutaneously or intraperitoneally. A common regimen is four injections of 20 mg/kg at 2-hour intervals.

  • Drug Treatment: Administer the novel adamantane derivative and the reference drug (e.g., amantadine) at predetermined doses and schedules (e.g., pre-treatment, co-treatment, or post-treatment relative to MPTP administration).

  • Behavioral Assessment: Conduct a battery of motor function tests to assess parkinsonian symptoms. This may include:

    • Rotarod Test: To measure motor coordination and balance.

    • Open Field Test: To assess locomotor activity and exploratory behavior.

    • Pole Test: To evaluate bradykinesia.

  • Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum. Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA).

  • Histological Analysis: Perfuse the brains and perform immunohistochemistry on brain sections to quantify the loss of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) in the substantia nigra.

  • Data Analysis: Compare the behavioral scores, neurochemical levels, and neuronal counts between the different treatment groups and the vehicle-treated MPTP group.

MPTP_Mouse_Model cluster_workflow MPTP Mouse Model Workflow A 1. MPTP Administration to Mice B 2. Administer Test/Reference Compounds A->B C 3. Behavioral Testing (e.g., Rotarod) B->C D 4. Neurochemical Analysis (HPLC) C->D E 5. Histological Analysis (Immunohistochemistry) D->E F 6. Data Analysis and Comparison E->F

Figure 4: Workflow for the MPTP Mouse Model of Parkinson's Disease.

Synthesis and Future Directions

The adamantane scaffold continues to be a remarkably fruitful starting point for the development of novel therapeutics. The data presented here highlight the potential of new adamantane derivatives to overcome the limitations of their predecessors. In the realm of antiviral research, the focus remains on combating resistance, with several novel compounds showing promising activity against amantadine/rimantadine-resistant influenza strains. For neurodegenerative diseases, the trend is towards multi-target agents that can address the complex and interconnected pathological pathways.

As researchers and drug development professionals, it is imperative to employ rigorous and standardized benchmarking of these novel compounds against established drugs. This includes not only in vitro and in vivo efficacy studies but also comprehensive pharmacokinetic and toxicology profiling. The experimental protocols outlined in this guide provide a framework for such evaluations. By systematically building on the rich history of adamantane chemistry and pharmacology, the scientific community is well-positioned to deliver the next generation of therapies for some of the world's most pressing medical needs.

References

  • Artamonov, A. A., et al. (2010). Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. Bioorganic & Medicinal Chemistry Letters, 20(2), 658-661. [Link]

  • Chatzisymeon, P., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 25(17), 3979. [Link]

  • Leneva, I. A., et al. (2014). [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo]. Voprosy Virusologii, 59(2), 37-40. [Link]

  • Gvalia, M. V., et al. (2014). Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. ISRN Pharmacology, 2014, 854297. [Link]

  • Leneva, I. A., et al. (2016). Efficacy of (R)-6-Adamantane- Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae, 8(3), 126-133. [Link]

  • Karpenko, I. A., et al. (2013). Synthesis of New Compounds Combining Adamantanamine and Monoterpene Fragments and their Antiviral Activity Against Influenza Virus A(H1N1)pdm09. Medicinal Chemistry, 9(5), 648-654. [Link]

  • Kolocouris, N., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318. [Link]

  • De Clercq, E. (2006). Antiviral agents active against influenza A viruses. Nature Reviews Drug Discovery, 5(12), 1015-1025. [Link]

  • Morozova, E. A., et al. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(13), 2823-2832. [Link]

  • Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-2902. [Link]

  • Gvalia, M. V., et al. (2014). Cerebrovascular and neuroprotective effects of adamantane derivative. ISRN Pharmacology, 2014, 854297. [Link]

  • ResearchGate. (n.d.). Antiviral activity of compounds 3–6 against the influenza A virus... [Link]

  • Valdman, E. A., et al. (2019). The study of the effects of the combination of Himantane and Piribedil on a model of MPTP-induced parkinsonian syndrome in C57BL/6 mice. Experimental and Clinical Pharmacology, 82(6), 12-16. [Link]

  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. [Link]

  • Dragomanova, S., et al. (2023). MEMORY-IMPROVING EFFECTS OF MYRTENAL-ADAMANTANE CONJUGATES. Trakia Journal of Sciences, 21(Suppl.1), 329-334. [Link]

  • UWSpace. (2017). Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. [Link]

  • Andonova, V., et al. (2026). Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. Pharmaceuticals, 19(2), 159. [Link]

  • Andonova, V., et al. (2022). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Pharmaceuticals, 15(9), 1058. [Link]

  • ResearchGate. (n.d.). (PDF) The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. [Link]

  • Wnorowski, A., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. Scientific Reports, 12(1), 6790. [Link]

  • Ivanova, E. A., et al. (2016). Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. Advances in Parkinson's Disease, 5(3), 50-60. [Link]

  • Georgieva, M., et al. (2021). NEWLY SYNTHESIZED AMANTАDINE DERIVATIVE: SAFETY AND NEUROPHARMACOLOGICAL ACTIVITY. Farmacia, 69(6), 1112-1119. [Link]

  • Penjišević, J. J., et al. (2022). 4-Aminoquinoline-Based Adamantanes as Potential Anticholinesterase Agents in Symptomatic Treatment of Alzheimer's Disease. Journal of the Serbian Chemical Society, 87(7-8), 825-842. [Link]

  • Pappalardo, G., et al. (2025). Memantine and amantadine KLVFF peptide conjugates: Synthesis, structure determination, amyloid-β interaction and effects on recognition memory in mice. European Journal of Pharmacology, 985, 177274. [Link]

  • Kadernani, Y. E., et al. (2014). Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm, 5(11), 1678-1684. [Link]

  • Ivanova, E., et al. (2016). Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. Advances in Parkinson's Disease, 5(3), 50-60. [Link]

  • Semantic Scholar. (n.d.). Comparison of the Analgesic Activity of Antiparkinsonian Aminoadamantane Derivatives Amantadine and Hemantane. [Link]

  • Zakharenko, A. L., et al. (2021). Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments. Molecules, 26(11), 3149. [Link]

  • Di Martino, R. M. C., et al. (2020). Memantine Derivatives as Multitarget Agents in Alzheimer's Disease. Molecules, 25(17), 4001. [Link]

  • ResearchGate. (n.d.). Evaluation of the effect of the neurotoxin MPTP and the antiparkinsonian drug hemantane on the DNA integrity in the brain structures of C57BL/6 mice. [Link]

  • R Discovery. (2022). Evaluation of the effect of the neurotoxin MPTP and the antiparkinsonian drug hemantane on the DNA integrity in the brain structures of C57BL/6 mice. [Link]

  • Anisina, E. A., et al. (2022). Evaluation of the effect of the neurotoxin MPTP and the antiparkinsonian drug hemantane on the DNA integrity in the brain structures of C57BL/6 mice. Pharmacokinetics and Pharmacodynamics, (1), 3-10. [Link]

  • Philadelphia Integrative Psychiatry. (2024). Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism. [Link]

  • Leneva, I. A., et al. (2016). Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. Acta Naturae, 8(3), 126-133. [Link]

  • ResearchGate. (n.d.). Structure of memantine, a pharmaceutical used for treatment against Alzheimer disease, based on a dimethylated adamantane scaffold at bridgehead positions. [Link]

Sources

A Researcher's Guide to Establishing and Validating the Biological Profile of 1-(3-Bromo-1-adamantyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Potential of a Novel Adamantane-Pyrrolidine Conjugate

To the dedicated researcher, the emergence of a novel chemical entity is a gateway to uncharted biological landscapes. 1-(3-Bromo-1-adamantyl)pyrrolidine represents such an opportunity, wedding two pharmacologically significant scaffolds: the rigid, lipophilic adamantane cage and the versatile pyrrolidine ring. The adamantane family has yielded crucial therapeutics, including the antiviral and anti-Parkinsonian agent amantadine, and the NMDA receptor antagonist memantine, used in the management of Alzheimer's disease.[1][2][3] The pyrrolidine ring is a cornerstone of numerous natural alkaloids and synthetic drugs with a wide array of biological activities.[4]

The combination of these two moieties in 1-(3-Bromo-1-adamantyl)pyrrolidine suggests a spectrum of potential biological activities, from antiviral and neuroprotective to metabolic enzyme inhibition. However, a survey of the public scientific literature reveals a critical gap: a lack of published, reproducible biological data for this specific compound.

This guide, therefore, is not a retrospective comparison but a prospective roadmap. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step framework for the initial biological characterization of 1-(3-Bromo-1-adamantyl)pyrrolidine. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and establish a framework for ensuring the reproducibility of the data generated. Our objective is to empower you to be the first to chart the biological territory of this promising molecule with scientific integrity and rigor.

Proposed Research Workflow: A Tiered Approach to Biological Characterization

A logical and resource-efficient approach to characterizing a novel compound begins with broad, foundational assays and progresses to more specific, hypothesis-driven investigations. This tiered workflow ensures that resources are directed toward the most promising avenues of inquiry based on accumulating data.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Data Validation & Reproducibility A Compound Acquisition & QC (Purity >95% by NMR, LC-MS) B General Cytotoxicity Assessment (MTT Assay in multiple cell lines) A->B Establish safety window C Antiviral Activity Screening (e.g., Neuraminidase Inhibition Assay) B->C If low cytotoxicity D Neuroprotective Activity Screening (e.g., NMDA Receptor Binding Assay) B->D If low cytotoxicity E Metabolic Enzyme Inhibition (e.g., DPP-IV Inhibition Assay) B->E If low cytotoxicity F Confirmation of 'Hits' with Orthogonal Assays C->F D->F E->F G Inter-Assay & Inter-Laboratory Reproducibility Studies F->G H Mechanism of Action Studies G->H

Caption: Proposed workflow for the biological characterization of 1-(3-Bromo-1-adamantyl)pyrrolidine.

PART 1: Foundational Screening - Establishing a Biological Baseline

General Cytotoxicity Assessment: The MTT Assay

Before investigating specific biological activities, it is crucial to determine the concentration range at which 1-(3-Bromo-1-adamantyl)pyrrolidine exhibits cytotoxic effects. This establishes a "therapeutic window" for subsequent in vitro assays, ensuring that observed effects are not simply due to cell death. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cell lines (e.g., HEK293 for general cytotoxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-(3-Bromo-1-adamantyl)pyrrolidine in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the test compound. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated cells (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical Cytotoxicity Data

Cell Line1-(3-Bromo-1-adamantyl)pyrrolidine IC50 (µM)Amantadine HCl IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
HEK293> 100> 1000.8 ± 0.1
SH-SY5Y85.3 ± 5.2> 1001.2 ± 0.2

This table is a template for presenting experimental results. The data are hypothetical.

PART 2: Hypothesis-Driven Assays - Exploring Potential Biological Activities

Based on the structural motifs of 1-(3-Bromo-1-adamantyl)pyrrolidine, we can postulate several potential biological activities. The following assays provide robust methods for investigating these hypotheses.

Antiviral Activity: Neuraminidase Inhibition Assay

The adamantane core is famously associated with antiviral activity against the influenza A virus through the inhibition of the M2 proton channel.[7] While resistance to M2 inhibitors is widespread, it is prudent to assess the antiviral potential of a new adamantane derivative. A neuraminidase (NA) inhibition assay is a common method for evaluating anti-influenza activity, targeting a different viral protein.[8][9]

Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay

  • Virus and Compound Preparation: Prepare a standardized solution of influenza A virus with known neuraminidase activity. Prepare serial dilutions of 1-(3-Bromo-1-adamantyl)pyrrolidine and a known NA inhibitor (e.g., Oseltamivir carboxylate) as a positive control.

  • Reaction Setup: In a 96-well black plate, add the test compound dilutions, the virus solution, and assay buffer. Include virus-only (100% activity) and no-virus (background) controls.

  • Incubation: Incubate the plate for 30 minutes at 37°C to allow for inhibitor binding to the neuraminidase.

  • Substrate Addition: Add a fluorogenic neuraminidase substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to all wells.[9]

  • Enzymatic Reaction: Incubate the plate for 1 hour at 37°C. The NA enzyme will cleave the MUNANA substrate to release a fluorescent product.

  • Reaction Termination: Add a stop solution to terminate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~365 nm, emission ~445 nm).

  • Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value.

Data Presentation: Hypothetical Neuraminidase Inhibition Data

CompoundInfluenza A (H1N1) IC50 (µM)Influenza A (H3N2) IC50 (µM)
1-(3-Bromo-1-adamantyl)pyrrolidine45.7 ± 3.962.1 ± 5.5
Amantadine HCl> 100 (Inactive)> 100 (Inactive)
Oseltamivir Carboxylate0.002 ± 0.00050.008 ± 0.001

This table is a template for presenting experimental results. The data are hypothetical.

Neuroprotective Activity: NMDA Receptor Binding Assay

Memantine, an adamantane derivative, exerts its neuroprotective effects by acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10][11] This provides a strong rationale for investigating the interaction of 1-(3-Bromo-1-adamantyl)pyrrolidine with this key receptor in the central nervous system. A radioligand binding assay is a standard method to determine a compound's affinity for a receptor.[12]

Experimental Protocol: NMDA Receptor Radioligand Binding Assay

  • Membrane Preparation: Prepare rat brain cortical membranes, which are a rich source of NMDA receptors.

  • Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In test tubes, combine the brain membranes, the radioligand (e.g., MK-801, which binds to the ion channel of the NMDA receptor), and various concentrations of the test compound or a known NMDA receptor antagonist like Memantine.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of a known ligand) from total binding. Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the Ki (inhibitory constant).

Data Presentation: Hypothetical NMDA Receptor Binding Data

CompoundNMDA Receptor Ki (µM)
1-(3-Bromo-1-adamantyl)pyrrolidine12.5 ± 1.8
Memantine1.5 ± 0.3
Rolipram> 50 (Inactive)

This table is a template for presenting experimental results. The data are hypothetical.

Metabolic Enzyme Inhibition: Dipeptidyl Peptidase IV (DPP-IV) Assay

Several successful antidiabetic drugs are inhibitors of dipeptidyl peptidase IV (DPP-IV) and some contain an adamantane moiety. This suggests that 1-(3-Bromo-1-adamantyl)pyrrolidine could potentially interact with this enzyme. A colorimetric or fluorometric enzymatic assay can be used to determine the inhibitory activity of the compound against DPP-IV.[13]

cluster_0 DPP-IV Inhibition Mechanism Active GLP-1 Active GLP-1 DPP-IV DPP-IV Active GLP-1->DPP-IV Substrate Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Cleavage Inhibitor 1-(3-Bromo-1-adamantyl)pyrrolidine Inhibitor->DPP-IV Blocks

Caption: Potential inhibitory action on DPP-IV, preserving active GLP-1.

Experimental Protocol: Fluorometric DPP-IV Inhibition Assay

  • Reagent Preparation: Prepare a solution of human recombinant DPP-IV enzyme, a fluorogenic substrate (e.g., H-Gly-Pro-AMC), and assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Dilution: Prepare a serial dilution of 1-(3-Bromo-1-adamantyl)pyrrolidine and a known DPP-IV inhibitor (e.g., Sitagliptin) as a positive control.

  • Assay Setup: In a 96-well black plate, add the assay buffer, the diluted compound, and the DPP-IV enzyme solution. Include enzyme-only (100% activity) and no-enzyme (background) controls.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time (e.g., every minute for 30 minutes) at 37°C. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme-only control. Calculate the IC50 value.[14]

Data Presentation: Hypothetical DPP-IV Inhibition Data

CompoundDPP-IV IC50 (µM)
1-(3-Bromo-1-adamantyl)pyrrolidine28.4 ± 2.1
Sitagliptin0.019 ± 0.002
Memantine> 100 (Inactive)

This table is a template for presenting experimental results. The data are hypothetical.

PART 3: Ensuring Scientific Integrity and Reproducibility

The generation of novel biological data carries the significant responsibility of ensuring its validity and reproducibility. For any "hit" identified in the hypothesis-driven assays, the following steps are crucial.

  • Orthogonal Assays: Confirm the initial findings using a different assay that measures the same biological endpoint but through a different mechanism. For example, if a compound shows activity in a neuraminidase inhibition assay, its antiviral activity should be confirmed in a cell-based viral replication assay.

  • Dose-Response Curves: Always generate full dose-response curves with multiple data points to accurately determine potency (IC50/EC50) and to identify any unusual pharmacological behavior.

  • Control Compounds: The inclusion of appropriate positive and negative controls in every experiment is non-negotiable. The positive control ensures the assay is working correctly, while the negative control helps to rule out non-specific effects.

  • Statistical Analysis: All experiments should be performed with sufficient biological and technical replicates to allow for robust statistical analysis. Clearly report the statistical tests used and the resulting p-values.

  • Inter-Assay and Inter-Laboratory Validation: True reproducibility is demonstrated when the same results can be obtained on different days by different operators, and ideally, in different laboratories. While the latter is not always feasible for initial characterization, maintaining meticulous records of all experimental conditions is paramount to facilitate future validation efforts.

By adhering to this structured and rigorous approach, the scientific community can build a reliable and reproducible biological profile for 1-(3-Bromo-1-adamantyl)pyrrolidine, paving the way for potential future therapeutic development.

References

  • Amantadine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, September 27). GoodRx. Retrieved February 14, 2026, from [Link]

  • What is the classification, indication, and mechanism of action of Amantadine? - Dr.Oracle. (2025, December 17). Dr. Oracle. Retrieved February 14, 2026, from [Link]

  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. (n.d.). PMC - NIH. Retrieved February 14, 2026, from [Link]

  • [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo]. (2014, March 15). PubMed. Retrieved February 14, 2026, from [Link]

  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. (2026, January 28). MDPI. Retrieved February 14, 2026, from [Link]

  • Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications. (2022, October 27). Psychopharmacology Institute. Retrieved February 14, 2026, from [Link]

  • The mechanism of action of amantadine in Parkinsonism: a review. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • What is the mechanism of Amantadine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 14, 2026, from [Link]

  • What is the mechanism of Memantine hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 14, 2026, from [Link]

  • Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity. (2021, October 5). PubMed. Retrieved February 14, 2026, from [Link]

  • Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. (2016, September 6). PMC. Retrieved February 14, 2026, from [Link]

  • NDA 16-023/S-039. (n.d.). accessdata.fda.gov. Retrieved February 14, 2026, from [Link]

  • Rolipram. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved February 14, 2026, from [Link]

  • Memantine. (2024, January 31). StatPearls - NCBI Bookshelf. Retrieved February 14, 2026, from [Link]

  • Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. (2017, December 4). Frontiers. Retrieved February 14, 2026, from [Link]

  • Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017, April 15). PMC. Retrieved February 14, 2026, from [Link]

  • Memantine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 14, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). 塞魯士生技有限公司. Retrieved February 14, 2026, from [Link]

  • MTT (Assay protocol). (n.d.). Addgene. Retrieved February 14, 2026, from [Link]

  • 4.7. Neuraminidase Inhibition Assay. (n.d.). Bio-protocol. Retrieved February 14, 2026, from [Link]

  • (PDF) Synthesis and antiviral activity of new adamantane derivatives. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. 2. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 14, 2026, from [Link]

  • (PDF) The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (2001, May 15). PubMed. Retrieved February 14, 2026, from [Link]

  • Influenza - Neuraminidase Inhibition Test. (n.d.). apha.defra.gov.uk. Retrieved February 14, 2026, from [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025, October 5). Journal of Chemical Health Risks. Retrieved February 14, 2026, from [Link]

  • Rolipram - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Dipeptidyl Peptidase IV. (n.d.). MilliporeSigma. Retrieved February 14, 2026, from [Link]

  • The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury. (2012, September 19). PLOS One - Research journals. Retrieved February 14, 2026, from [Link]

  • Enzymatic Preparation and Processing Properties of DPP-IV Inhibitory Peptides Derived from Wheat Gluten: Effects of Pretreatment Methods and Protease Types. (2024, January 10). PMC. Retrieved February 14, 2026, from [Link]

  • Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. (2023, March 3). ScienceOpen. Retrieved February 14, 2026, from [Link]

  • Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. (2003, May 19). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis and antiviral activities of adamantane spiro compounds. 1. Adamantane and analogous spiro-3'-pyrrolidines. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (n.d.). Hindawi. Retrieved February 14, 2026, from [Link]

  • NMDA-receptor Study Protocol. (2018, April 23). JoVE Journal. Retrieved February 14, 2026, from [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018, July 10). JoVE. Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. (2022, October 31). MDPI. Retrieved February 14, 2026, from [Link]

  • NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved February 14, 2026, from [Link]

  • (PDF) Biological activity of adamantane analogues. (2013, June 12). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (2026, January 27). PMC. Retrieved February 14, 2026, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-Bromo-1-adamantyl)pyrrolidine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment and Waste Classification

A thorough understanding of the potential hazards is the cornerstone of safe chemical handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for 1-(3-Bromo-1-adamantyl)pyrrolidine, a conservative approach is warranted, assessing the hazards associated with its structural components.

  • Adamantane Moiety : The adamantane structure itself is not typically classified as hazardous to human health. However, some data suggests that adamantane may have long-lasting harmful effects on aquatic life.[1][2] The introduction of a bromine atom to the adamantane cage creates a halogenated organic compound. Halogenated organics are a class of chemicals that often require special disposal considerations due to their potential persistence in the environment and the possible formation of hazardous byproducts upon improper disposal.

  • Pyrrolidine Moiety : Pyrrolidine is a cyclic secondary amine that is classified as a hazardous substance.[3][4] It is a highly flammable liquid and vapor, is harmful if swallowed or inhaled, and causes severe skin burns and eye damage.[3][4] Pyrrolidine is also corrosive.[5]

Given the hazardous nature of the pyrrolidine component and the presence of a bromine atom, 1-(3-Bromo-1-adamantyl)pyrrolidine must be treated as a hazardous chemical waste. It should be presumed to be flammable, corrosive, toxic, and potentially harmful to the environment.

Table 1: Hazard Summary of Structural Components
ComponentKey Hazards
1-Bromoadamantane Potentially harmful to aquatic life with long-lasting effects.[1]
Pyrrolidine Highly flammable liquid and vapor, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage, Corrosive.[3][4][5]
1-(3-Bromo-1-adamantyl)pyrrolidine Assumed Hazardous: Flammable, Corrosive, Toxic, Environmental Hazard.

Part 2: Step-by-Step Disposal Protocol

The following protocol is designed to ensure the safe handling and disposal of 1-(3-Bromo-1-adamantyl)pyrrolidine in a laboratory setting. Adherence to these steps is crucial for protecting personnel and the environment.

Personal Protective Equipment (PPE)

Before handling the chemical waste, it is imperative to wear the appropriate PPE to prevent exposure.

  • Hand Protection : Wear impervious gloves, such as nitrile or neoprene. Always check the glove manufacturer's compatibility chart.

  • Eye Protection : Chemical splash goggles are mandatory. A face shield is also recommended when handling larger quantities or when there is a risk of splashing.

  • Skin and Body Protection : A fully buttoned, flame-retardant lab coat should be worn.

  • Respiratory Protection : All handling of 1-(3-Bromo-1-adamantyl)pyrrolidine waste should be conducted within a certified laboratory chemical fume hood.[6]

Waste Collection and Containerization

Proper containment of chemical waste is critical to prevent leaks and accidental exposure.

  • Waste Container : Collect waste in a designated, sealable, and compatible container. Glass or polyethylene containers are generally suitable.[1] The container must be in good condition with a secure, leak-proof lid.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label should also include the full chemical name: "1-(3-Bromo-1-adamantyl)pyrrolidine" and indicate the associated hazards (e.g., Flammable, Corrosive, Toxic).[6] A completed dangerous waste label should be affixed to the container as soon as the first waste is added.[6]

  • Segregation : Do not mix 1-(3-Bromo-1-adamantyl)pyrrolidine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous reactions.[7] Keep the container closed when not in use.[8]

Waste Storage

Proper storage of the hazardous waste container is essential to maintain a safe laboratory environment.

  • Location : Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[1]

  • Conditions : The storage area should be well-ventilated, away from sources of ignition, heat, and direct sunlight. It should also be separate from incompatible materials.

Final Disposal Procedure

The ultimate disposal of 1-(3-Bromo-1-adamantyl)pyrrolidine must be handled by a licensed professional waste disposal service.

  • Regulatory Compliance : All hazardous waste disposal must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) in the United States.[9][10]

  • Professional Disposal : Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[1] They will have established procedures and contracts with certified hazardous waste management vendors.

  • Recommended Disposal Method : The recommended method for the disposal of brominated organic compounds is incineration at a licensed hazardous waste disposal facility equipped with appropriate emission controls.[11] Never dispose of 1-(3-Bromo-1-adamantyl)pyrrolidine down the drain or in the regular trash. [1]

Decontamination and Spill Control

Accidents can happen, and being prepared is a critical component of laboratory safety.

  • Decontamination : Thoroughly decontaminate any labware or surfaces that have come into contact with 1-(3-Bromo-1-adamantyl)pyrrolidine. Use a suitable solvent such as ethanol or acetone, followed by a thorough wash with soap and water.[1] Collect all decontamination rinsate as hazardous waste.[1]

  • Spill Response :

    • Small Spills : For a small spill that can be cleaned up in under 10 minutes by trained personnel, wear the appropriate PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand), and place it in a sealed container for disposal as hazardous waste.[6]

    • Large Spills : In the event of a large spill, immediately evacuate the area, secure it to prevent entry, and contact your institution's EHS or emergency response team.[6]

Part 3: Visualization of Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagrams illustrate the key steps and decision points.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Use Designated, Compatible Container B->C D Label Container: 'Hazardous Waste' & Chemical Name C->D E Segregate from Incompatible Waste D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Ensure Area is Ventilated & Secure F->G H Contact Institutional EHS Office for Pickup G->H I Waste Transported by Licensed Vendor H->I J Incineration at a Permitted Facility I->J

Caption: Disposal workflow for 1-(3-Bromo-1-adamantyl)pyrrolidine.

SpillContingency cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Small_A Alert Personnel in Immediate Area Spill->Small_A Manageable by trained personnel? Large_A Evacuate the Area Immediately Spill->Large_A No Small_B Don Appropriate PPE Small_A->Small_B Small_C Absorb with Inert Material (e.g., Sand) Small_B->Small_C Small_D Collect in a Sealed Container Small_C->Small_D Small_E Label as Hazardous Waste Small_D->Small_E Small_F Decontaminate Spill Area Small_E->Small_F Large_B Secure the Area to Prevent Entry Large_A->Large_B Large_C Notify Institutional EHS/Emergency Response Large_B->Large_C

Caption: Contingency plan for spills of 1-(3-Bromo-1-adamantyl)pyrrolidine.

References

  • U.S. Environmental Protection Agency. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW).
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • BenchChem. (2025). Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide: A Guide for Laboratory Professionals.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet - Pyrrolidine.
  • TCI Chemicals. (2025, January 17). Safety Data Sheet - 1-Bromoadamantane.
  • Thermo Fisher Scientific. (2013, October 29). Safety Data Sheet - 1-Bromoadamantane.
  • Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal.
  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane.
  • Washington State University. (n.d.). Standard Operating Procedure: Bromine.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
  • CAMEO Chemicals - NOAA. (n.d.). PYRROLIDINE.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.